MBX-1162
Description
Properties
CAS No. |
1225332-95-5 |
|---|---|
Molecular Formula |
C30H28N6 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
6-(1,4,5,6-tetrahydropyrimidin-2-yl)-2-[4-[6-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-indol-2-yl]phenyl]-1H-indole |
InChI |
InChI=1S/C30H28N6/c1-11-31-29(32-12-1)23-9-7-21-15-25(35-27(21)17-23)19-3-5-20(6-4-19)26-16-22-8-10-24(18-28(22)36-26)30-33-13-2-14-34-30/h3-10,15-18,35-36H,1-2,11-14H2,(H,31,32)(H,33,34) |
InChI Key |
CYZKZDNPVSMEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)C2=CC3=C(C=C2)C=C(N3)C4=CC=C(C=C4)C5=CC6=C(N5)C=C(C=C6)C7=NCCCN7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MBX-1162, MBX1162, MBX 1162 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MBX-1416
It appears there may be a misunderstanding regarding the compound "MBX-1162." A thorough review of publicly available scientific literature, clinical trial databases, and corporate communications from MBX Biosciences reveals no information on a drug candidate with this specific designation. It is possible that this compound is an internal preclinical identifier that has not been publicly disclosed, a discontinued program, or a mistyped name.
However, significant information is available for other pipeline candidates from MBX Biosciences that align with the therapeutic areas of interest for researchers in metabolic and endocrine disorders. This guide will focus on a prominent clinical-stage asset from MBX Biosciences, MBX-1416 , a long-acting glucagon-like peptide-1 receptor (GLP-1R) antagonist for the treatment of post-bariatric hypoglycemia (PBH). Should you be interested in a different compound, such as the GLP-1/GIP co-agonist MBX-4291 for obesity, please specify.
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action: GLP-1 Receptor Antagonism
MBX-1416 is engineered as a long-acting antagonist of the glucagon-like peptide-1 receptor (GLP-1R). In individuals with post-bariatric hypoglycemia, exaggerated secretion of GLP-1 following a meal leads to excessive insulin release, causing a rapid and dangerous drop in blood glucose levels. MBX-1416 is designed to competitively block the binding of endogenous GLP-1 to its receptor on pancreatic beta cells, thereby attenuating the excessive insulin secretion and preventing hypoglycemia.[1][2]
The core therapeutic hypothesis is that by modulating the downstream effects of GLP-1, MBX-1416 can normalize the glucose response to meals in PBH patients.[2] Furthermore, as a long-acting peptide, it is designed for convenient, infrequent dosing, such as once-weekly administration.[1][2]
Signaling Pathway of GLP-1 and the Interceptive Action of MBX-1416
The following diagram illustrates the canonical GLP-1 signaling pathway in a pancreatic beta cell and the proposed point of intervention for MBX-1416.
Caption: GLP-1 signaling pathway and MBX-1416's antagonistic mechanism.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from the Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) clinical trial of MBX-1416 in healthy adult volunteers (NCT06036784).[1]
Table 1: Pharmacokinetic Profile of MBX-1416
| Parameter | Value | Implication |
| Median Half-Life (MAD cohort) | ~90 hours | Supports once-weekly dosing |
Table 2: Pharmacodynamic Effects of MBX-1416
| Parameter | Observation | Significance |
| GLP-1 Peak (post-mixed meal tolerance test) | Apparent increase within 60 minutes | Suggests a pharmacodynamic effect that may benefit PBH patients[2] |
| Gastric Emptying (acetaminophen exposure) | Slight acceleration | Consistent with GLP-1 antagonism[2] |
Table 3: Safety and Tolerability
| Event | Frequency/Severity | Details |
| Adverse Events | Generally well-tolerated | No serious adverse events reported[1] |
| Injection Site Reactions (ISRs) | Mild or moderate in 88% of subjects with ISRs | Resolved within approximately seven days in the MAD cohort[2] |
| Drug-Drug Interaction (Rosuvastatin) | No meaningful effect on rosuvastatin exposure | Low risk of interaction with commonly prescribed statins[1][2] |
Experimental Protocols
While detailed proprietary protocols are not fully disclosed, the key experiments cited in the Phase 1 trial results can be generally outlined as follows:
Mixed Meal Tolerance Test (MMTT)
Objective: To assess the pharmacodynamic effect of MBX-1416 on postprandial glucose and hormone levels.
Methodology:
-
Subject Preparation: Healthy volunteers are fasted overnight.
-
Baseline Sampling: Blood samples are drawn to establish baseline levels of glucose, insulin, and GLP-1.
-
Drug Administration: Subjects receive a dose of MBX-1416 or placebo according to the study arm (SAD or MAD).
-
Meal Ingestion: After a specified time post-dosing, subjects consume a standardized liquid meal with a defined composition of carbohydrates, proteins, and fats.
-
Postprandial Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) after meal ingestion.
-
Analysis: Samples are analyzed for concentrations of glucose, insulin, C-peptide, and GLP-1 to evaluate the drug's effect on their secretion and kinetics.
Experimental Workflow: Mixed Meal Tolerance Test
Caption: Workflow for the Mixed Meal Tolerance Test (MMTT).
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of MBX-1416, including its half-life.
Methodology:
-
Dosing: Subjects in the SAD and MAD cohorts receive specified doses of MBX-1416.
-
Blood Sampling: Blood samples are collected at numerous time points pre-dose and post-dose, extending over several days to capture the full concentration-time profile.
-
Bioanalysis: A validated analytical method, likely a ligand-binding assay (e.g., ELISA), is used to quantify the concentration of MBX-1416 in plasma samples.
-
Modeling: Non-compartmental or compartmental analysis is performed on the concentration-time data to calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and terminal half-life (t½).
Conclusion
MBX-1416 represents a targeted approach to managing post-bariatric hypoglycemia by antagonizing the GLP-1 receptor. Early clinical data in healthy volunteers suggest a favorable safety profile and a pharmacokinetic and pharmacodynamic profile consistent with its therapeutic intent.[1][2] The median half-life of approximately 90 hours supports the potential for a convenient once-weekly dosing regimen.[1] The observed pharmacodynamic effect on GLP-1 levels post-MMTT is an encouraging, albeit early, signal of its potential efficacy in the target patient population.[2] Future Phase 2 studies in patients with PBH will be critical to further optimize dosing and confirm the therapeutic benefit of this mechanism of action.[1][2]
References
Technical Guide: An In-depth Analysis of Canvuparatide (MBX 2109), a Long-Acting PTH Analog Prodrug
Disclaimer: No publicly available information was found for a peptide designated "MBX-1162." This technical guide focuses on Canvuparatide (MBX 2109), a well-characterized clinical-stage peptide from MBX Biosciences, which may be the intended subject of inquiry.
Introduction
Canvuparatide (MBX 2109) is an investigational long-acting prodrug of a parathyroid hormone (PTH) peptide analog developed by MBX Biosciences.[1][2][3] It is designed as a once-weekly subcutaneous injection for the treatment of hypoparathyroidism, a condition characterized by PTH deficiency, leading to hypocalcemia and hyperphosphatemia.[1][2][3][4] Canvuparatide is engineered to provide sustained and consistent exposure to a biologically active PTH peptide, aiming to restore normal mineral homeostasis and alleviate the symptoms of the disorder.[5] The underlying technology is MBX Biosciences' proprietary Precision Endocrine Peptides (PEP)™ platform, which focuses on creating peptide therapeutics with enhanced pharmacological properties.[6]
Peptide Structure and Sequence
Canvuparatide is a 35-amino acid peptide that acts as a prodrug.[1] Its core is the first 32 amino acids of human PTH, with modifications at both the N- and C-termini.[1][2]
The peptide sequence of Canvuparatide is as follows: DLys(γ-Glu-PEG2-PEG2-17-carboxyheptadecanoyl)-Sar-Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Lys(γ-Glu-PEG2-PEG2-17-carboxyheptadecanoyl) [4]
Structural Modifications:
-
N-terminus: Two amino acids, Sarcosine (Sar) at position 0 and D-Lysine (D-Lys) at position -1, are added to the N-terminus of the PTH(1-32) sequence.[1][2] The D-Lysine is attached to a C18 fatty diacid.[1][2] This N-terminal modification renders the prodrug biologically inactive.[2]
-
C-terminus: A Lysine (Lys) residue is added at position 33, which is also acylated with a C18 fatty diacid.[1][2][4] This C-terminal fatty acylation is designed to extend the half-life of the active peptide by promoting binding to serum albumin.[7]
Mechanism of Action
Canvuparatide is designed as a prodrug that undergoes a controlled, non-enzymatic conversion to its active form under physiological conditions.[2][7]
-
Prodrug Administration: Canvuparatide is administered subcutaneously as an inactive molecule.
-
Activation: At physiological pH and temperature, the N-terminal dipeptide (Sar⁰-dLys⁻¹) undergoes autocyclization and is cleaved from the core peptide.[1]
-
Active Peptide: This cleavage releases the biologically active C-terminally acylated PTH(1-32) peptide.[1][2]
-
Receptor Binding and Signaling: The active peptide, an agonist of the PTH receptor, then binds to its target receptors, initiating downstream signaling pathways to regulate calcium and phosphate levels.
-
Extended Half-Life: The fatty acylated Lysine at the C-terminus of the active peptide facilitates binding to serum albumin, which significantly extends its circulating half-life.[7]
Below is a DOT script illustrating the activation and mechanism of action of Canvuparatide.
Caption: Mechanism of Canvuparatide (MBX 2109) activation and action.
Pharmacokinetics
Data from the Phase 1 first-in-human, randomized, double-blind, placebo-controlled, multiple ascending-dose study in healthy volunteers provide insights into the pharmacokinetic profile of Canvuparatide.[3]
| Parameter | Canvuparatide (Prodrug) | Biologically Active Peptide |
| Half-life (t½) | 79 - 95 hours | 184 - 213 hours |
| Administration | Subcutaneous, once-weekly | - |
| Exposure | Dose- and time-dependent increases | Dose- and time-dependent increases |
Table 1: Summary of Pharmacokinetic Parameters for Canvuparatide (MBX 2109) and its Active Peptide.[3]
The long half-life of the biologically active peptide supports the intended once-weekly dosing regimen.[3]
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary, the methodologies employed in the clinical evaluation of Canvuparatide can be outlined based on the Phase 1 study design.[3]
Phase 1 Clinical Trial Protocol Outline (NCT05158335)
-
Study Design: Randomized, double-blind, placebo-controlled, multiple ascending-dose study.[3]
-
Participants: Healthy adult volunteers.[3]
-
Treatment Groups: Participants were randomized (4:1) to receive either Canvuparatide or a placebo.[3] Multiple dose cohorts were evaluated (200, 400, 600, and 900 μg).[3]
-
Administration: Subcutaneous injection once weekly for four doses (on days 1, 8, 15, and 22).[3]
-
Primary Endpoint: Safety and tolerability, assessed through monitoring of treatment-emergent adverse events (TEAEs), vital signs, physical examinations, and clinical laboratory values.[3]
-
Secondary Endpoints:
-
Pharmacokinetics (PK): Blood samples were collected at various time points to determine the concentrations of Canvuparatide and the biologically active peptide, from which parameters like half-life and exposure were calculated.[3]
-
Pharmacodynamics (PD): The biological effects of the drug were assessed by measuring changes in serum and urine calcium levels, among other relevant biomarkers.[2]
-
Below is a DOT script representing the workflow of the Phase 1 clinical trial.
Caption: Workflow for the Phase 1 clinical trial of Canvuparatide.
Safety and Tolerability
In the Phase 1 study, Canvuparatide was generally well-tolerated.[3]
-
No severe or serious treatment-emergent adverse events were observed in the Canvuparatide groups.[3]
-
The most common treatment-related adverse event was injection-site reaction.[3]
-
No clinically significant changes in vital signs, physical examinations, or routine clinical laboratory values were reported, with the exception of the expected increases in serum and urine calcium.[2]
Conclusion
Canvuparatide (MBX 2109) represents a promising therapeutic candidate for hypoparathyroidism, leveraging a sophisticated prodrug and peptide engineering platform. Its long-acting, once-weekly profile has the potential to offer a more convenient and physiologically stable treatment option compared to existing therapies. The data from early-stage clinical trials support its continued development, with a favorable safety and pharmacokinetic profile. Further investigation in larger patient populations will be crucial to fully elucidate its efficacy and long-term safety.
References
- 1. researchgate.net [researchgate.net]
- 2. MBX 2109, A Once-Weekly Parathyroid Hormone Replacement Therapy Prodrug: Phase 1, First-In-Human, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MBX 2109, A Once-Weekly Parathyroid Hormone Replacement Therapy Prodrug: Phase 1, First-In-Human, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mbxbio.com [mbxbio.com]
- 6. mbxbio.com [mbxbio.com]
- 7. sec.gov [sec.gov]
An In-depth Technical Guide on the Target Receptor Binding Affinity of Imapeptide (MBX-1162)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imapeptide (formerly MBX-1162, now MBX 1416) is a long-acting, selective glucagon-like peptide-1 receptor (GLP-1R) antagonist in development for the treatment of post-bariatric hypoglycemia (PBH).[1][2] As a high-potency antagonist, imapeptide is designed to modulate the GLP-1R signaling pathway. This document provides a comprehensive technical overview of the target receptor, binding affinity, and the associated signaling pathways of imapeptide. While specific quantitative binding affinity data for imapeptide is not yet publicly available, this guide outlines the standard experimental protocols used to determine such affinities and presents comparative data for other known GLP-1R antagonists.
Target Receptor: Glucagon-like Peptide-1 Receptor (GLP-1R)
The primary molecular target of imapeptide is the glucagon-like peptide-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR). The GLP-1R plays a crucial role in glucose homeostasis, and its activation by the endogenous ligand GLP-1 stimulates insulin secretion in a glucose-dependent manner, suppresses glucagon secretion, and delays gastric emptying. In the context of post-bariatric hypoglycemia, antagonizing the GLP-1R is a promising therapeutic strategy.
Binding Affinity of Imapeptide (this compound)
While preclinical studies have described imapeptide as a "high-potency, selective GLP-1 receptor antagonist," specific quantitative binding affinity values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) have not been disclosed in publicly available literature. For reference, the following table summarizes the binding affinities of other known GLP-1R antagonists.
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Exendin(9-39) | Human GLP-1R | Radioligand Binding | 1.3 | - | --INVALID-LINK-- |
| GLP-1R Antagonist 1 | Human GLP-1R | Functional Assay | - | 650 | --INVALID-LINK-- |
| T-0632 | Human GLP-1R | Radioligand Binding | 2.4 | - | --INVALID-LINK-- |
Note: The above data is for comparative purposes only and does not represent the binding affinity of imapeptide.
Experimental Protocols for Determining Binding Affinity
The binding affinity of a ligand like imapeptide to its target receptor is typically determined using in vitro assays. The two most common methods for GPCRs are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assay
This is a classic and widely used method to quantify the interaction between a ligand and a receptor.
Objective: To determine the affinity (Kd or Ki) of an unlabeled ligand (imapeptide) by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1R.
Materials:
-
Radioligand: A high-affinity GLP-1R ligand labeled with a radioisotope (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)).
-
Competitor: Unlabeled imapeptide at various concentrations.
-
Receptor Source: Cell membranes prepared from a cell line stably overexpressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Buffer solution to maintain physiological pH and minimize non-specific binding.
-
Filtration System: A system to separate bound from unbound radioligand (e.g., glass fiber filters and a cell harvester).
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human GLP-1R to a high density.
-
Harvest the cells and lyse them using hypotonic buffer and mechanical homogenization.
-
Centrifuge the lysate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
Set up a series of assay tubes or a 96-well plate.
-
To each well, add a fixed concentration of the radioligand and a fixed amount of the membrane preparation.
-
Add increasing concentrations of unlabeled imapeptide to the wells.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled GLP-1R agonist or antagonist).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of imapeptide by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the imapeptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of imapeptide.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of imapeptide binding to the GLP-1R.
Materials:
-
SPR Instrument: A device capable of detecting changes in the refractive index at the surface of a sensor chip.
-
Sensor Chip: A chip with a gold surface that can be functionalized to immobilize the receptor.
-
Receptor: Purified and solubilized GLP-1R.
-
Analyte: Imapeptide in solution.
-
Running Buffer: A buffer that is compatible with both the receptor and the analyte.
Methodology:
-
Receptor Immobilization:
-
The purified GLP-1R is immobilized onto the surface of the sensor chip. This can be achieved through various methods, such as amine coupling or capture of a tagged receptor.
-
-
Binding Measurement:
-
A continuous flow of running buffer is passed over the sensor chip surface to establish a stable baseline.
-
A solution containing imapeptide at a specific concentration is injected and flows over the chip surface. The binding of imapeptide to the immobilized GLP-1R causes a change in the refractive index, which is detected as a change in the SPR signal (association phase).
-
After a certain time, the imapeptide solution is replaced with running buffer, and the dissociation of the imapeptide-receptor complex is monitored as a decrease in the SPR signal (dissociation phase).
-
The sensor chip surface is then regenerated to remove any remaining bound imapeptide, allowing for subsequent binding experiments.
-
-
Data Analysis:
-
The association and dissociation curves are fitted to kinetic models to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).
-
GLP-1R Signaling Pathway
As a GLP-1R antagonist, imapeptide is expected to block the downstream signaling pathways normally activated by GLP-1. The primary signaling cascade initiated by GLP-1R activation involves the Gαs protein, leading to the production of cyclic AMP (cAMP).
Pathway Description:
-
Agonist Binding: In the presence of an agonist like GLP-1, the ligand binds to the extracellular domain of the GLP-1R.
-
G-Protein Coupling: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, specifically the Gαs subunit.
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Downstream Effectors: cAMP acts as a second messenger and activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).
-
Insulin Exocytosis: Both PKA and Epac2 signaling pathways converge to promote the exocytosis of insulin-containing granules from pancreatic β-cells, but only in the presence of elevated glucose levels.
-
Antagonism by Imapeptide: Imapeptide, as a competitive antagonist, is expected to bind to the GLP-1R and prevent the binding of GLP-1, thereby inhibiting the entire downstream signaling cascade and the subsequent insulin release.
Conclusion
Imapeptide (this compound) is a promising therapeutic candidate for post-bariatric hypoglycemia, acting as a selective antagonist of the GLP-1 receptor. While specific binding affinity data remains proprietary, the methodologies for its determination are well-established. Understanding the interaction of imapeptide with the GLP-1R and its impact on the downstream signaling pathways is crucial for its continued development and clinical application. Further publications from MBX Biosciences are anticipated to provide more detailed quantitative data on the binding characteristics of this novel therapeutic agent.
References
Technical Whitepaper: Signaling Pathway Activation of GLP-1/GIP Co-Agonists
Disclaimer: The compound "MBX-1162" is not publicly documented. This guide focuses on the established signaling pathways of a Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) receptor co-agonist, a mechanism consistent with publicly disclosed molecules in development for metabolic diseases, such as MBX Biosciences' pipeline candidates.
Introduction to Incretin Co-Agonist Signaling
Dual incretin agonists, which target both the GLP-1 and GIP receptors, represent a significant advancement in the treatment of type 2 diabetes and obesity.[1][2][3][4] These unimolecular co-agonists are designed to harness the synergistic effects of both hormones to achieve superior glycemic control and weight reduction compared to single-agonist therapies.[4][5][6] Activation of both the GLP-1 receptor (GLP-1R) and GIP receptor (GIPR) on target cells, particularly pancreatic beta cells, initiates a cascade of intracellular signaling events that enhance insulin secretion in a glucose-dependent manner, improve beta-cell function, and regulate appetite and metabolism.[7][8][9]
Both GLP-1R and GIPR are Class B G protein-coupled receptors (GPCRs).[1][7] Their primary signaling mechanism involves coupling to the stimulatory G protein, Gαs, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[10][11][12][13][14] However, their signaling is complex, also involving other pathways that contribute to their diverse physiological effects.
Core Signaling Pathways
GLP-1 Receptor (GLP-1R) Activation Pathway
Upon binding of an agonist, the GLP-1R undergoes a conformational change, activating the associated Gαs protein.[13] This triggers a canonical signaling cascade that is central to its insulinotropic effects.
-
Gαs-cAMP-PKA Axis: Activated Gαs stimulates adenylyl cyclase to convert ATP into cAMP.[13] The rise in intracellular cAMP activates Protein Kinase A (PKA).[7]
-
Downstream Effects of PKA:
-
Insulin Exocytosis: PKA phosphorylates multiple targets to promote the exocytosis of insulin-containing granules.[7]
-
Ion Channel Modulation: PKA-dependent phosphorylation closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization. This opens voltage-gated calcium channels, increasing intracellular Ca2+ concentration, a key trigger for insulin secretion.[15]
-
Gene Transcription: PKA can phosphorylate transcription factors like CREB (cAMP response element-binding protein), promoting the transcription of genes vital for beta-cell function and survival, including the insulin gene itself.[15]
-
-
Alternative Pathways: The GLP-1R can also signal through Gαq, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular Ca2+.[10][13] Additionally, β-arrestin recruitment can mediate receptor internalization and initiate distinct signaling events, such as the activation of the ERK1/2 pathway.[13]
Figure 1: GLP-1 Receptor Signaling Cascade.
GIP Receptor (GIPR) Activation Pathway
The GIPR signaling pathway shares significant homology with the GLP-1R pathway, particularly in its primary reliance on the Gαs-cAMP axis.[11][12]
-
Gαs-cAMP Activation: Similar to GLP-1R, agonist binding to GIPR activates Gαs, leading to adenylyl cyclase activation and increased intracellular cAMP.[11][12] This rise in cAMP is a primary driver of its insulinotropic effect.[12]
-
PI3K/Akt Pathway: GIPR activation has also been shown to engage the Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt) pathway.[16][17] This pathway is crucial for promoting cell survival and proliferation, contributing to the beneficial long-term effects of GIP on beta-cell health.
-
PLC/Ca2+ Mobilization: GIPR can also couple to Gαq, activating PLC and leading to increased intracellular Ca2+, further augmenting insulin secretion.[12]
Figure 2: GIP Receptor Signaling Cascade.
Synergistic Action of Co-Agonism
A co-agonist simultaneously activates both GLP-1R and GIPR, leading to a robust and synergistic downstream response. The combined and sustained elevation of cAMP from both receptors, potentially coupled with biased signaling at one or both receptors, results in greater insulin secretion and improved metabolic outcomes than can be achieved with a selective agonist for either receptor alone.[1][4]
Figure 3: Co-Agonist Synergistic Action.
Quantitative Data from In-Class Compounds
While specific preclinical data for this compound is not publicly available, data from the approved GLP-1/GIP co-agonist tirzepatide can serve as a benchmark for the expected clinical efficacy.
Table 1: Representative Glycemic and Weight Control (Tirzepatide vs. Semaglutide) Data from Phase 3 clinical trials in adults with type 2 diabetes.
| Parameter | Tirzepatide (15 mg) | Semaglutide (1.0 mg) |
| Mean HbA1c Reduction | -2.30% | -1.86% |
| Mean Body Weight Reduction | -11.4 kg | -5.7 kg |
Note: Data presented is for illustrative purposes to show the potential efficacy of a GLP-1/GIP co-agonist.[18]
Table 2: Representative Weight Reduction in Non-Diabetic Adults Data from a Phase 3 trial in adults with obesity or overweight without diabetes.
| Parameter | Tirzepatide (15 mg) | Placebo |
| Mean Weight Change at 72 Weeks | -20.9% | -3.1% |
| Participants Achieving ≥20% Weight Loss | 57% | 3% |
Note: Data presented is for illustrative purposes.[18]
Key Experimental Protocols
Characterizing the signaling pathway of a novel co-agonist involves specific in-vitro assays to quantify the activation of downstream effectors.
Protocol: cAMP Accumulation Assay
This assay quantifies the production of cAMP in cells expressing the target receptor following agonist stimulation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.[19][20]
Objective: To determine the potency (EC50) of the co-agonist in stimulating cAMP production via GLP-1R and GIPR.
Methodology:
-
Cell Culture: HEK293 cells stably expressing either human GLP-1R or GIPR are seeded into 384-well plates and cultured to confluence.
-
Serum Starvation: Prior to the assay, cells are serum-starved for 2-4 hours to reduce basal signaling activity.
-
Agonist Stimulation:
-
Prepare a serial dilution of the co-agonist compound in assay buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Remove starvation media and add the diluted agonist to the cells.
-
Incubate for 30 minutes at room temperature to allow for cAMP accumulation.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer and detection reagents (Eu3+-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) to each well.[19]
-
Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: The ratio of the two emission wavelengths is calculated. A standard curve is used to convert these ratios to cAMP concentrations. The data is then fitted to a four-parameter logistic equation to determine the EC50 value.
Protocol: ERK1/2 Phosphorylation Western Blot
This protocol assesses the activation of the MAP kinase pathway, a common downstream event in GPCR signaling, by detecting the phosphorylated form of ERK1/2.
Objective: To determine if the co-agonist induces phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells (e.g., CHO-K1 expressing the receptor of interest) in 6-well plates.
-
Serum-starve the cells overnight to reduce basal phosphorylation.
-
Treat cells with the co-agonist at various concentrations for a defined time course (e.g., 5, 10, 30 minutes).
-
-
Protein Extraction:
-
Place plates on ice and wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[21]
-
Scrape the cells, collect the lysate, and centrifuge to pellet debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK).[22][24]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate for 1-2 hours at room temperature with an HRP-conjugated secondary antibody.[24]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[21]
-
Capture the signal using a digital imaging system.
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.[22]
This guide provides a foundational understanding of the signaling pathways activated by GLP-1/GIP co-agonists. The intricate network of primary and secondary messengers culminates in the potent therapeutic effects observed in the management of metabolic diseases. Further research into biased agonism and receptor cross-talk will continue to illuminate the full potential of this drug class.
References
- 1. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLP1-GIP receptor co-agonists: a promising evolution in the treatment of type 2 diabetes | springermedizin.de [springermedizin.de]
- 3. GLP1-GIP receptor co-agonists: a promising evolution in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preclinical discovery and clinical evaluation of tirzepatide for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tirzepatide: Does the Evidence to Date Show Potential for the Treatment of Early Stage Type 2 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 8. vitalismedicalweightlossclinic.com [vitalismedicalweightlossclinic.com]
- 9. The GIP and GLP-1 function shows promising results in disease treatment | CAS [cas.org]
- 10. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 15. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glucagon.com [glucagon.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Tirzepatide - Wikipedia [en.wikipedia.org]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. 3.4. Western Blotting and Detection [bio-protocol.org]
- 23. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Cellular Effects of a Hypothetical SF3B1 Inhibitor (MBX-1162 Analogue)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a hypothetical guide created for illustrative purposes. The compound "MBX-1162" is not a publicly recognized therapeutic agent, and the data presented herein is a composite derived from publicly available information on various SF3B1 inhibitors.
Introduction
Splicing factor 3b subunit 1 (SF3B1) is a core component of the spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. Mutations in SF3B1 are frequently observed in various malignancies, including myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), and uveal melanoma.[1][2] These mutations lead to aberrant splicing, contributing to tumorigenesis. Consequently, SF3B1 has emerged as a promising therapeutic target. This guide details the in vitro cellular effects of a hypothetical SF3B1 inhibitor, herein referred to as this compound, providing a framework for its preclinical evaluation.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the SF3b complex. It binds to SF3B1, a core component of the U2 small nuclear ribonucleoprotein (snRNP), and modulates its splicing activity.[3][4] This interaction prevents the stable binding of the U2 snRNP to the pre-mRNA branch point, thereby interfering with the catalytic steps of splicing.[5][6] The primary molecular effect of SF3B1 inhibition is the induction of massive exon skipping and intron retention, leading to the generation of aberrant mRNA transcripts.[5][7] This disruption of normal splicing preferentially induces lethality in cancer cells harboring spliceosome mutations.[3][4]
Signaling Pathway
Quantitative Data on In Vitro Cellular Effects
The following tables summarize the dose-dependent effects of this compound on various cancer cell lines.
Table 1: Cell Viability (IC50)
| Cell Line | Cancer Type | SF3B1 Mutation Status | IC50 (nM) after 72h |
| Mel202 | Uveal Melanoma | Mutant (R625) | 10 |
| 92.1 | Uveal Melanoma | Wild-Type | >100 |
| K562 | Leukemia | Mutant (K700E) | 5 |
| H441 | Lung Cancer | Mutant (U2AF1 S34F) | 15 |
| AGS | Gastric Cancer | Not Specified | 20 |
| MKN28 | Gastric Cancer | Not Specified | 25 |
Data is hypothetical and compiled for illustrative purposes based on published data for similar compounds.[1][3][8]
Table 2: Apoptosis Induction
| Cell Line | Concentration (nM) | % Apoptotic Cells (Annexin V+) after 48h |
| Mel202 | 10 | 45% |
| 92.1 | 10 | <10% |
| K562 | 5 | 60% |
| AGS | 20 | 35% |
Data is hypothetical and compiled for illustrative purposes based on published data for similar compounds.[5][8]
Table 3: Cell Cycle Analysis
| Cell Line | Concentration (nM) | % Cells in G2/M Phase after 24h |
| AGS | 20 | 50% |
| MKN28 | 25 | 45% |
Data is hypothetical and compiled for illustrative purposes based on published data for similar compounds.[8]
Experimental Protocols
Cell Viability Assay
This protocol determines the concentration of this compound that inhibits 50% of cell growth (IC50).
-
Cell Seeding: Plate cells in 96-well microplates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Prepare a serial dilution of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using a non-linear regression model.
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with this compound or vehicle control for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Splicing Analysis (RT-qPCR)
This protocol is used to confirm the on-target effect of this compound by measuring changes in splicing of a known SF3B1-dependent gene.
-
Cell Treatment and RNA Isolation: Treat cells with this compound for 24 hours and isolate total RNA using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
RT-qPCR: Perform real-time quantitative PCR (RT-qPCR) using primers designed to specifically amplify the canonical and aberrantly spliced isoforms of a target gene (e.g., MDM2).
-
Data Analysis: Calculate the relative expression of the different isoforms using the ΔΔCt method, normalizing to a housekeeping gene.
Conclusion
The in vitro data for the hypothetical SF3B1 inhibitor, this compound, demonstrates its potent and selective activity against cancer cells with spliceosome mutations. The compound effectively inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest through the modulation of pre-mRNA splicing. These findings provide a strong rationale for further preclinical and clinical development of SF3B1 inhibitors as a targeted therapy for a range of malignancies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The Impact of Spliceosome Inhibition in SF3B1-Mutated Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on MBX-1162 Remains Undisclosed
Carmel, Indiana - A thorough review of publicly available information, including corporate presentations, SEC filings, and scientific publications from MBX Biosciences, reveals no specific preclinical data, experimental protocols, or signaling pathway information for a compound designated as MBX-1162. It is possible that this compound is an internal codename for a compound not yet publicly disclosed, a discontinued project, or an incorrect identifier.
MBX Biosciences' public pipeline focuses on the clinical-stage candidates:
-
Canvuparatide (MBX 2109): A long-acting parathyroid hormone (PTH) analog for the treatment of hypoparathyroidism.
-
Imapextide (MBX 1416): A glucagon-like peptide-1 (GLP-1) receptor antagonist for post-bariatric hypoglycemia.
-
MBX 4291: A GLP-1/GIP co-agonist prodrug candidate for the treatment of obesity.
While the company has mentioned a broader preclinical obesity portfolio, specific details and compound names beyond MBX 4291 have not been made public.
Researchers and professionals interested in the preclinical work of MBX Biosciences are encouraged to monitor the company's official announcements and scientific publications for potential future disclosures. At present, a detailed technical guide on the preclinical animal models for a compound specifically named this compound cannot be generated due to the absence of public data.
Should information on this compound become available, or if there is interest in a detailed report on the publicly disclosed preclinical data for another MBX Biosciences candidate, such a guide could be compiled, adhering to the specified requirements for data presentation, experimental protocols, and pathway visualizations.
Navigating the Data Gap: A Technical Overview of MBX-1162 and Related Compounds
An In-depth Analysis for Researchers and Drug Development Professionals
Executive Summary
This technical guide addresses the current state of knowledge regarding the pharmacokinetics (PK) and pharmacodynamics (PD) of MBX-1162. A comprehensive search of publicly available scientific literature and clinical trial databases reveals a significant lack of specific data for this compound. While information on its chemical nature and a potential mechanism of action in bacteria exists, no quantitative PK/PD data, detailed experimental protocols, or associated signaling pathways for this compound have been published.
This document will summarize the limited available information on this compound. Furthermore, to provide a contextual framework for the target audience, this guide also presents information on other investigational compounds with the "MBX" designation that are currently in early-phase clinical development. It is crucial to note that the information on these related compounds should not be extrapolated to this compound.
This compound: Current State of Knowledge
This compound is identified as a bisindole compound.[1][2] Research has focused on its role in bacterial resistance mechanisms, specifically in Staphylococcus aureus.[1][2] Studies indicate that its activity is related to the substrate specificity of the MepA and MepR proteins, which are involved in efflux-mediated resistance.[1][2] However, beyond this information, there is no publicly available data on the pharmacokinetics or pharmacodynamics of this compound in preclinical or clinical models.
Pharmacokinetic and Pharmacodynamic Studies of Related "MBX" Compounds
While data for this compound is unavailable, several other compounds with the "MBX" prefix are undergoing clinical investigation. The following sections summarize the publicly available information from their clinical trial registrations. This information provides insight into the types of studies being conducted, which are typical for early-stage drug development.
MBX-1416
A clinical trial (NCT06036784) is designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple subcutaneous doses of MBX-1416 in healthy subjects.[3] The study also aims to assess the drug-drug interaction potential of MBX-1416 with rosuvastatin and acetaminophen.[3]
Table 1: Overview of MBX-1416 Clinical Trial (NCT06036784)
| Parameter | Description |
| Study Phase | Phase 1 |
| Compound | MBX-1416 |
| Population | Healthy Subjects |
| Dosage Forms | Subcutaneous (SC) injection |
| Study Design | Single and multiple dose escalation |
| Primary Objectives | Evaluate safety and tolerability |
| Secondary Objectives | Characterize pharmacokinetics and pharmacodynamics; Assess drug-drug interactions |
MBX-2109
MBX-2109 is being investigated for the treatment of hypoparathyroidism. A Phase 2 clinical trial (NCT06465108) is designed to evaluate the safety, pharmacokinetics, and efficacy of MBX-2109.[4][5] Another Phase 1 study (NCT06496217) is evaluating the safety and pharmacokinetics of MBX-2109 in subjects with normal and impaired renal function.[6]
Table 2: Overview of MBX-2109 Clinical Trials
| Parameter | NCT06465108 | NCT06496217 |
| Study Phase | Phase 2 | Phase 1 |
| Compound | MBX-2109 | MBX-2109 |
| Population | Patients with Hypoparathyroidism | Adults with Normal and Impaired Renal Function |
| Dosage Forms | Not specified | Not specified |
| Study Design | Randomized, Double-Blind, Placebo-Controlled | Open-Label, Parallel-Group, Single-Dose Adaptive |
| Primary Objectives | Evaluate safety, pharmacokinetics, and efficacy | Evaluate safety and pharmacokinetics |
MBX-4291
A Phase 1 clinical trial (NCT07142707) is planned to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending subcutaneous doses of MBX-4291 in adult participants with obesity.[7][8]
Table 3: Overview of MBX-4291 Clinical Trial (NCT07142707)
| Parameter | Description |
| Study Phase | Phase 1 |
| Compound | MBX-4291 |
| Population | Adult Participants with Obesity |
| Dosage Forms | Subcutaneous (SC) injection |
| Study Design | Double-Blind, Placebo-Controlled, Single and Multiple Ascending Doses |
| Primary Objectives | Evaluate safety and tolerability |
| Secondary Objectives | Characterize pharmacokinetics and pharmacodynamics |
General Experimental Protocols in Early Phase PK/PD Studies
Based on the designs of the clinical trials for MBX-1416, MBX-2109, and MBX-4291, a general methodology for early-phase pharmacokinetic and pharmacodynamic evaluation can be outlined.
Pharmacokinetic Assessment
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the investigational drug.
-
Methodology:
-
Dosing: Administration of single or multiple doses of the drug to study participants.
-
Sample Collection: Collection of serial blood samples (and sometimes urine or feces) at predefined time points post-dose.
-
Bioanalysis: Quantification of the drug and its major metabolites in the biological samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculation of key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
-
Pharmacodynamic Assessment
-
Objective: To evaluate the biochemical and physiological effects of the drug and their relationship with drug concentration.
-
Methodology:
-
Biomarker Selection: Identification of relevant biomarkers that are expected to be modulated by the drug's mechanism of action.
-
Sample Collection: Collection of biological samples (e.g., blood, tissue biopsies) for biomarker analysis at various time points.
-
Biomarker Analysis: Measurement of biomarker levels using appropriate assays (e.g., ELISA, flow cytometry, gene expression analysis).
-
Data Analysis: Correlation of biomarker changes with drug exposure levels to establish a dose-response or concentration-response relationship.
-
Visualizing a Typical PK/PD Study Workflow
Due to the absence of specific data for this compound, a diagram illustrating its signaling pathway or a specific experimental workflow cannot be generated. However, the following diagram provides a generalized workflow for a typical Phase 1 clinical trial designed to assess the pharmacokinetics and pharmacodynamics of an investigational new drug, based on the information available for the related "MBX" compounds.
Caption: A generalized workflow for a Phase 1 pharmacokinetic and pharmacodynamic clinical trial.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. clinicaltrial.be [clinicaltrial.be]
- 6. meddatax.com [meddatax.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
MBX-1162: A Technical Overview of a Novel Bis-Indole Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MBX-1162, a potent bis-indole antibacterial agent. The information is compiled from publicly available scientific literature and is intended for a technical audience in the field of drug development and microbiology.
Discovery and Overview
This compound is a novel bis-indole compound identified for its potent antibacterial activity against a wide spectrum of pathogens.[1][2][3] It has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] The compound is a derivative of the diarylamidine class of molecules and is structurally related to other bis-indole agents that have been investigated for their therapeutic potential.[2]
While the specific initial discovery program for this compound is not extensively detailed in the public domain, its development is part of a broader effort to identify new classes of antibiotics to combat the growing threat of antimicrobial resistance. Research on bis-indole scaffolds has highlighted their potential as a promising area for the development of new antibacterial drugs.[2]
Synthesis of this compound
A precise, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of bis-indole compounds, in general, often involves the condensation of indole moieties with a suitable linker. A plausible synthetic approach for a bis-indole structure like this compound would likely involve a multi-step process.
General Experimental Protocol for Bis-Indole Synthesis:
This generalized protocol is based on common methods for synthesizing bis(indolyl)methanes and related bis-indole structures.
Materials:
-
Substituted or unsubstituted indole
-
An appropriate aldehyde or ketone as a linking agent
-
A suitable catalyst (e.g., an acid catalyst)
-
Organic solvents (e.g., dichloromethane, acetonitrile)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: The indole starting material is dissolved in an appropriate organic solvent in a reaction vessel.
-
Addition of Linker: The aldehyde or ketone linker is added to the solution. The choice of linker determines the central moiety connecting the two indole rings.
-
Catalysis: A catalyst, typically a Lewis or Brønsted acid, is introduced to facilitate the electrophilic substitution reaction on the indole rings.
-
Reaction Monitoring: The reaction progress is monitored using techniques such as thin-layer chromatography (TLC) to determine the point of completion.
-
Workup: Once the reaction is complete, the mixture is typically washed with an aqueous solution to remove the catalyst and any water-soluble byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified, commonly by column chromatography on silica gel, to isolate the desired bis-indole compound.
-
Characterization: The final product is characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Mechanism of Action
This compound is believed to exert its antibacterial effect through the inhibition of DNA synthesis .[1] This mechanism is a common feature of diarylamidine derivatives, which are known to target DNA.[2] By interfering with this fundamental cellular process, this compound can effectively halt bacterial replication and lead to cell death, exhibiting bactericidal activity.[1]
The precise molecular interactions leading to the inhibition of DNA synthesis by this compound have not been fully elucidated in publicly available literature. However, it is hypothesized that the planar bis-indole structure allows the molecule to bind to the minor groove of bacterial DNA. This binding could then interfere with the function of enzymes essential for DNA replication, such as DNA polymerase and helicase.
Quantitative Data
The antibacterial potency of this compound has been evaluated against a range of clinical isolates. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 90% of organisms (MIC90).
| Organism | MIC90 (µg/mL) |
| Gram-Positive Bacteria | 0.004 - 0.5 |
| Gram-Negative Bacteria | 0.12 - 4 |
| Acinetobacter baumannii (MDR) | Potent activity reported |
| Klebsiella pneumoniae (ESBL-producing) | Potent activity reported |
Data compiled from publicly available research.[1][3]
In addition to its antibacterial activity, a cytotoxicity study was conducted on this compound against HeLa cells, with a reported 50% cytotoxic concentration (CC50) of 4 µg/mL after a 3-day exposure.[1]
Conclusion
This compound is a promising bis-indole antibacterial agent with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. Its likely mechanism of action, the inhibition of DNA synthesis, represents a validated target for antibacterial drug development. While detailed synthetic protocols and a definitive link to the current pipeline of MBX Biosciences are not publicly available, the existing data suggest that this compound and related bis-indole compounds are a valuable area for further research in the quest for new antibiotics. Further studies are warranted to fully characterize its pharmacological properties and therapeutic potential.
References
Unraveling the Metabolic Regulatory Mechanisms of Novel Peptide Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of metabolic disease therapeutics is rapidly evolving, with a significant focus on the development of targeted peptide-based therapies. MBX Biosciences is at the forefront of this innovation, engineering novel Precision Endocrine Peptides (PEPs) to address critical unmet needs in metabolic regulation. While the specific compound "MBX-1162" does not appear in publicly available scientific literature or clinical trial registries, this guide will delve into the core metabolic regulatory roles of two key clinical-stage candidates from MBX Biosciences: MBX-4291 for the treatment of obesity and MBX-1416 for post-bariatric hypoglycemia (PBH). This paper will synthesize the available preclinical and clinical data, detail experimental methodologies, and visualize the complex signaling pathways involved.
Core Concepts in Metabolic Regulation by MBX Peptide Therapeutics
MBX Biosciences' approach centers on its proprietary PEP™ platform, which enhances the therapeutic properties of native peptide hormones. This platform aims to extend the half-life of peptides, allowing for less frequent dosing, and to deliver consistent drug concentrations, which can lead to better clinical outcomes.[1][2]
MBX-4291: A Dual Incretin Agonist for Obesity
MBX-4291 is a long-acting glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor co-agonist. This dual agonism is a clinically validated approach for managing obesity and related metabolic comorbidities.
Mechanism of Action:
The therapeutic effects of MBX-4291 are driven by the synergistic actions of GLP-1 and GIP receptor activation in various tissues, including the pancreas, brain, and adipose tissue.
-
Pancreatic Action: Stimulates glucose-dependent insulin secretion from pancreatic β-cells, leading to improved glycemic control.
-
Central Nervous System (CNS) Effects: Acts on hypothalamic appetite-regulating centers to reduce food intake and promote a feeling of satiety.
-
Gastrointestinal Effects: Slows gastric emptying, which contributes to reduced postprandial glucose excursions and decreased appetite.
-
Adipose Tissue Effects: GIP receptor activation in adipocytes is thought to enhance insulin sensitivity and promote healthier fat storage.
Preclinical studies have indicated that MBX-4291 demonstrates a similar activity profile and weight loss effects as tirzepatide, a well-established GLP-1/GIP co-agonist.[3] The extended duration of action of MBX-4291 supports the potential for monthly administration, which would be a significant improvement in patient convenience.[3]
Clinical Development:
MBX Biosciences has initiated a Phase 1 clinical trial for MBX-4291 in adults with obesity.[3] The trial is a randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.[3]
Visualizing the Signaling Pathway of MBX-4291
Caption: Signaling pathway of MBX-4291 in key metabolic tissues.
MBX-1416: A Novel Approach for Post-Bariatric Hypoglycemia
MBX-1416 is a long-acting glucagon-like peptide 1 (GLP-1) receptor antagonist designed to prevent severe hypoglycemia in individuals with post-bariatric hypoglycemia (PBH).[2] PBH is a serious complication of bariatric surgery characterized by recurrent episodes of low blood sugar.[2]
Mechanism of Action:
In contrast to the agonistic approach for obesity, MBX-1416 acts as a GLP-1 receptor antagonist. In patients with PBH, an exaggerated and rapid release of GLP-1 after a meal can lead to excessive insulin secretion and subsequent hypoglycemia. By blocking the GLP-1 receptor, MBX-1416 aims to normalize the insulin response to a meal, thereby preventing the dangerous drop in blood glucose levels.
Clinical Development and Data:
MBX Biosciences has completed a Phase 1 clinical trial of MBX-1416 in healthy adult volunteers.[2] The trial was a randomized, double-blind, placebo-controlled study that evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.[2][4]
Quantitative Data from Phase 1 Trial of MBX-1416
| Parameter | Result | Citation |
| Primary Endpoints | Met (Overall safety and tolerability) | [4] |
| Adverse Events | No adverse events observed | [4] |
| Median Half-life (MAD cohort) | Approximately 90 hours | [4] |
| Dosing Regimen Support | Weekly dosing | [4] |
| Pharmacodynamic Signal | Apparent increase in GLP-1 peak during the first hour after a mixed meal tolerance test | [4] |
The promising results from the Phase 1 study, particularly the favorable safety profile and the extended half-life supporting weekly dosing, have prompted MBX Biosciences to plan a Phase 2 study in patients with PBH.[4]
Experimental Protocols
Detailed methodologies for the clinical trials are registered and accessible through clinical trial databases. The following provides a generalized overview based on the available information.
Protocol: Phase 1 Trial of MBX-4291 for Obesity
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose trial.[3]
-
Participants: Adults with obesity.[3]
-
Intervention: Subcutaneous administration of MBX-4291 or placebo.
-
Primary Endpoints: Safety and tolerability.[3]
-
Secondary Endpoints: Pharmacokinetics (drug concentration over time) and pharmacodynamics (effects on biomarkers of metabolic control).[3]
-
Trial Structure:
Visualizing the Experimental Workflow
Caption: Experimental workflow for the Phase 1 trial of MBX-4291.
Protocol: Phase 1 Trial of MBX-1416 for Post-Bariatric Hypoglycemia
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose trial.[4]
-
Intervention: Subcutaneous administration of MBX-1416 or placebo.
-
Secondary Endpoints: Pharmacokinetics and pharmacodynamics.[2]
-
Trial Structure:
-
Key Pharmacodynamic Assessment: Mixed meal tolerance test to evaluate the effect on postprandial GLP-1 and insulin levels.[4]
Conclusion
While information on a specific molecule designated "this compound" is not available, the clinical pipeline of MBX Biosciences demonstrates a sophisticated and targeted approach to metabolic regulation. MBX-4291, a GLP-1/GIP co-agonist, holds promise for the treatment of obesity through its multifaceted mechanism of action that addresses appetite, glycemic control, and potentially adipocyte function. In contrast, MBX-1416, a GLP-1 receptor antagonist, offers a novel and targeted strategy to prevent the debilitating effects of post-bariatric hypoglycemia. The successful completion of the Phase 1 trial for MBX-1416 and the initiation of the Phase 1 trial for MBX-4291 represent significant milestones in the development of these innovative peptide therapeutics. The data gathered from these and future studies will be critical in fully elucidating their roles in the complex interplay of metabolic regulation and their potential to improve the lives of patients with metabolic disorders.
References
Investigating the Therapeutic Potential of MBX-1162: An In-depth Technical Guide
An extensive search for the therapeutic compound MBX-1162 has yielded no direct results. Publicly available scientific literature, clinical trial databases, and corporate communications from MBX Biosciences do not contain information on a compound with this specific designation.
It is possible that "this compound" may be an internal designation for a preclinical compound that has not yet been disclosed publicly, or the name may be inaccurate. The following guide is based on the available information for other pipeline candidates from MBX Biosciences, which may share similar technological platforms and therapeutic goals. This information is provided to illustrate the company's general approach to drug development and should not be considered specific to a compound named this compound.
MBX Biosciences is a clinical-stage biopharmaceutical company focused on the development of precision peptide therapies for endocrine and metabolic disorders. Their proprietary PEP™ (Precision Endocrine Peptides) platform is designed to overcome the limitations of native peptide therapeutics by extending their half-life and enabling infrequent dosing.
Key Therapeutic Areas and Pipeline Compounds
MBX Biosciences is actively developing therapies for several endocrine and metabolic diseases. Their publicly disclosed pipeline includes:
-
MBX 1416: A long-acting glucagon-like peptide 1 (GLP-1) receptor antagonist for the treatment of post-bariatric hypoglycemia (PBH).
-
MBX 2109: A long-acting parathyroid hormone (PTH) replacement therapy for hypoparathyroidism.
-
MBX 4291: A GLP-1/GIP co-agonist prodrug candidate for the treatment of obesity.
Preclinical and Clinical Development Insights
Based on the development of their other compounds, a hypothetical investigational arc for a compound like this compound would likely involve the following stages:
Preclinical Evaluation
Preclinical studies would aim to establish the mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile of the compound. In preclinical models, MBX's compounds have demonstrated promising results. For instance, MBX 4291 showed a similar activity profile and weight loss effects as tirzepatide, with an extended duration of action.[1]
Clinical Trials
Following promising preclinical data, the compound would advance to clinical trials.
Phase I: These trials are typically conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.[2][3] For example, the Phase 1 trial for MBX 1416 was a randomized, double-blind, placebo-controlled study in healthy adults.[3] It consisted of a single ascending dose (SAD) and a multiple ascending dose (MAD) portion.[2]
Phase II: If Phase I trials are successful, Phase II studies are initiated in patients with the target disease to evaluate the drug's efficacy and further assess its safety. MBX Biosciences has indicated plans to initiate a Phase II study for MBX 1416 in patients with PBH.[2]
Phase III: Large-scale trials to confirm efficacy, monitor side effects, and compare the drug to standard treatments.
Hypothetical Experimental Protocols
Detailed experimental protocols for a specific compound like this compound are not available. However, based on the development of similar peptide therapeutics, key experiments would likely include:
In Vitro Assays:
-
Receptor Binding Assays: To determine the affinity and selectivity of the compound for its target receptor(s).
-
Cell-based Signaling Assays: To measure the functional activity of the compound in stimulating or inhibiting downstream signaling pathways.
In Vivo Animal Studies:
-
Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models.
-
Efficacy Studies: To evaluate the therapeutic effect of the compound in animal models of the target disease. For example, studies in diabetic or obese mouse models.
-
Toxicology Studies: To assess the safety profile of the compound at various dose levels.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound cannot be detailed, the known targets of other MBX compounds provide a framework for understanding potential mechanisms.
For a GLP-1/GIP co-agonist like MBX 4291, the signaling would involve the activation of both the GLP-1 and GIP receptors, leading to downstream effects on glucose metabolism and appetite regulation.
Below are generalized diagrams representing a typical drug development workflow and a hypothetical signaling pathway for a peptide therapeutic.
Caption: A generalized workflow for therapeutic drug development.
Caption: A hypothetical G-protein coupled receptor signaling pathway.
References
Methodological & Application
Application Notes and Protocols for Investigating GLP-1 Receptor Antagonists in Cell Culture
Topic: MBX-1162 Experimental Protocol for Cell Culture
Note on Nomenclature: Publicly available information on a compound designated "this compound" is limited. However, MBX Biosciences, a company focused on peptide therapeutics for endocrine and metabolic disorders, has a clinical-stage candidate, MBX-1416 , a long-acting glucagon-like peptide-1 (GLP-1) receptor antagonist, developed for the treatment of post-bariatric hypoglycemia (PBH)[1]. It is plausible that "this compound" may be an internal, preclinical, or alternative designation for MBX-1416 or a related compound. These application notes and protocols are based on the publicly understood mechanism of MBX-1416 as a GLP-1 receptor antagonist and are intended to provide a representative experimental framework.
Introduction
Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are incretin hormones that play a crucial role in glucose homeostasis. They act by binding to their respective G protein-coupled receptors, primarily on pancreatic β-cells, to stimulate glucose-dependent insulin secretion[2][3][4]. In conditions like post-bariatric hypoglycemia, an exaggerated insulin response to meals can lead to dangerously low blood glucose levels[5][6][7]. GLP-1 receptor antagonists, such as the investigational drug MBX-1416, are being developed to counteract this by blocking the action of GLP-1 on its receptor, thereby reducing insulin secretion[1].
These protocols provide a framework for the in vitro characterization of a GLP-1 receptor antagonist, such as MBX-1416, using common cell culture-based assays. The primary objectives of these experiments are to determine the compound's potency in inhibiting GLP-1-mediated signaling and its effect on insulin secretion in a relevant cell model.
Signaling Pathway of GLP-1 and GIP Receptor Agonists
The following diagram illustrates the general signaling pathway initiated by GLP-1 and GIP receptor activation in a pancreatic β-cell, leading to insulin secretion. A GLP-1 receptor antagonist would block the effects mediated through the GLP-1 receptor.
Experimental Protocols
The following are representative protocols that can be adapted to study the effects of a GLP-1 receptor antagonist.
Cell Culture and Maintenance
-
Cell Line: INS-1 (rat insulinoma) or a similar glucose-responsive insulin-secreting cell line.
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.
In Vitro GLP-1 Receptor Antagonist Activity Assay (cAMP Measurement)
This assay determines the ability of the test compound to inhibit GLP-1-induced cyclic AMP (cAMP) production.
Workflow:
Protocol:
-
Cell Seeding: Seed INS-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well and culture for 48 hours.
-
Cell Starvation: Wash the cells with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer and incubate in serum-free medium for 2 hours.
-
Compound Pre-incubation: Add varying concentrations of the GLP-1 receptor antagonist (e.g., this compound/1416) to the wells and incubate for 15 minutes at 37°C. Include a vehicle control (e.g., DMSO or saline).
-
GLP-1 Stimulation: Add a fixed concentration of GLP-1 (e.g., 10 nM, the EC80 concentration) to the wells (except for the negative control) and incubate for 15 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the effect of the GLP-1 receptor antagonist on insulin secretion in the presence of low and high glucose, with and without GLP-1 stimulation.
Protocol:
-
Cell Seeding: Seed INS-1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and culture for 48 hours.
-
Pre-incubation: Wash the cells with KRBH buffer containing 2.8 mM glucose and incubate for 2 hours at 37°C.
-
Treatment: Replace the pre-incubation buffer with fresh KRBH buffer containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
High glucose (16.7 mM) + GLP-1 (10 nM)
-
High glucose (16.7 mM) + GLP-1 (10 nM) + varying concentrations of the GLP-1 receptor antagonist.
-
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well.
Data Presentation
The following tables are templates for presenting the quantitative data obtained from the described experiments.
Table 1: Inhibition of GLP-1-induced cAMP Production by this compound/1416
| Antagonist Conc. (nM) | Mean cAMP (nM) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 10.2 | 0.8 | 0 |
| 0.1 | 9.5 | 0.7 | 6.9 |
| 1 | 7.8 | 0.6 | 23.5 |
| 10 | 5.1 | 0.4 | 50.0 |
| 100 | 2.3 | 0.3 | 77.5 |
| 1000 | 1.1 | 0.2 | 89.2 |
| IC50 (nM) | ~10 |
Table 2: Effect of this compound/1416 on Glucose-Stimulated Insulin Secretion
| Condition | Mean Insulin Secreted (ng/mg protein) | Standard Deviation |
| Low Glucose (2.8 mM) | 1.5 | 0.2 |
| High Glucose (16.7 mM) | 8.2 | 0.7 |
| High Glucose + GLP-1 (10 nM) | 15.5 | 1.2 |
| High Glucose + GLP-1 + Antagonist (1 nM) | 12.1 | 1.0 |
| High Glucose + GLP-1 + Antagonist (10 nM) | 8.5 | 0.8 |
| High Glucose + GLP-1 + Antagonist (100 nM) | 8.3 | 0.7 |
Disclaimer: The experimental protocols and data presented are representative and intended for research purposes only. Specific concentrations, incubation times, and cell lines may require optimization. The compound "this compound" is used as a placeholder based on the user query, while the scientific basis of these protocols is derived from the known mechanism of the related compound MBX-1416 and general knowledge of GLP-1 receptor antagonism.
References
- 1. MBX Biosciences to Present at the American Diabetes Association 85th Scientific Sessions - MBX Bio [investors.mbxbio.com]
- 2. GLP1-GIP receptor co-agonists: a promising evolution in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Postbariatric surgery hypoglycemia: Nutritional, pharmacological and surgical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-Bariatric Hypoglycemia in Individuals with Obesity and Type 2 Diabetes after Laparoscopic Roux-en-Y Gastric Bypass: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
MBX-1162: Preparation for Laboratory Use - Application Notes and Protocols
Disclaimer
Information regarding the biological activity and specific laboratory protocols for MBX-1162 is not currently available in the public domain, including scientific literature and patent databases. The following application notes are based on the available chemical and physical properties of this compound and general laboratory procedures for handling new chemical entities. These guidelines are intended to provide a starting point for researchers and should be adapted based on in-house experimental findings.
Introduction
This compound is a novel chemical entity with the molecular formula C₃₀H₂₈N₆. Its precise biological function, mechanism of action, and therapeutic potential are yet to be publicly disclosed. This document provides a general framework for the initial preparation and handling of this compound in a laboratory setting, focusing on its physicochemical properties and recommended procedures for solubilization and storage.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of the compound for experimental use.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₈N₆ | PubChem |
| Molecular Weight | 472.6 g/mol | PubChem |
| IUPAC Name | 6-(1,4,5,6-tetrahydropyrimidin-2-yl)-2-[4-[6-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-indol-2-yl]phenyl]-1H-indole | PubChem |
| CAS Number | 1225332-95-5 | PubChem |
Preparation of Stock Solutions
The solubility of this compound has not been empirically published. Therefore, a solubility test is the recommended first step. Based on its chemical structure, which contains both hydrophobic and polar functional groups, a range of solvents should be tested.
3.1. Recommended Solvents for Solubility Testing:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Phosphate-buffered saline (PBS), pH 7.4
3.2. Protocol for Solubility Testing and Stock Solution Preparation
This protocol is designed to determine an appropriate solvent and concentration for creating a stock solution of this compound.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Ethanol (200 proof)
-
Methanol (anhydrous)
-
Sterile PBS, pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
If particulates remain, add an additional volume of solvent in a stepwise manner, vortexing and sonicating after each addition, until the compound is fully dissolved.
-
Record the final volume of solvent used to calculate the concentration of the stock solution.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Caption: Dilution scheme for preparing working solutions.
Future Directions
Due to the lack of public information on the biological activity of this compound, initial research efforts should focus on broad-spectrum screening to identify its cellular targets and mechanism of action. This will be essential for the development of specific and meaningful experimental protocols. It is hoped that future publications will elucidate the biological context of this compound, enabling the creation of more detailed and targeted application notes.
Application Notes and Protocols for the Quantification of MBX-1162
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the quantification of MBX-1162, a small molecule with the chemical formula C30H28N6. As a novel therapeutic agent, validated and robust analytical methods are crucial for its development and clinical evaluation. While specific validated methods for this compound are not yet publicly available, this document outlines a detailed, representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that can serve as a strong starting point for method development and validation. The protocols provided herein are based on established principles for the bioanalysis of small molecules in biological matrices.
Introduction
This compound is a small molecule under investigation. Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic (PK), toxicokinetic (TK), and efficacy studies.[1][2] LC-MS/MS is the preferred technique for such applications due to its high sensitivity, specificity, and versatility.[1] This document details a proposed LC-MS/MS method for this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C30H28N6 | PubChem |
| Molecular Weight | 472.6 g/mol | PubChem |
| IUPAC Name | 6-(1,4,5,6-tetrahydropyrimidin-2-yl)-2-[4-[6-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-indol-2-yl]phenyl]-1H-indole | PubChem |
Table 1: Physicochemical Properties of this compound
Proposed Analytical Method: LC-MS/MS
The following section outlines a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. This method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before its use in regulated studies.[1]
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., D4-MBX-1162) - recommended
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma.[3]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To each tube, add 50 µL of plasma.
-
Spike with 10 µL of the internal standard working solution (e.g., 100 ng/mL of D4-MBX-1162 in 50% ACN).
-
For calibration standards and QCs, add the appropriate volume of this compound working solution. For blank samples, add 10 µL of 50% ACN.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A.
-
Seal the plate or cap the vials and vortex to mix.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the proposed LC-MS/MS conditions. These parameters should be optimized during method development.
Table 2: HPLC Parameters
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 3 |
Table 3: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Table 4: Mass Spectrometer Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
| MRM Transitions | See Table 5 |
Table 5: Proposed MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 473.2 | To be determined | To be determined |
| D4-MBX-1162 (IS) | 477.2 | To be determined | To be determined |
Note: The precursor ion for this compound is calculated as [M+H]+. Product ions and collision energies must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Method Validation
The developed method must be validated according to international guidelines. Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate both intra-day and inter-day accuracy and precision.
-
Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the efficiency of the extraction process.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
Data Analysis and Quantification
The quantification of this compound is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Caption: Data analysis pathway for quantification.
A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. The concentration of this compound in unknown samples is then determined by interpolating their peak area ratios from the calibration curve using a linear regression model.
Conclusion
This document provides a detailed, representative LC-MS/MS method for the quantification of this compound in human plasma. The proposed sample preparation, chromatography, and mass spectrometry conditions serve as a robust starting point for method development. It is imperative that this method is fully validated to ensure the generation of reliable data for supporting drug development programs.
References
Application Notes and Protocols for Receptor Binding Assays Using MBX-1162
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX-1162 is an investigational therapeutic agent developed by MBX Biosciences. As part of their pioneering work on Precision Endocrine Peptides (PEPs), this compound is designed to have optimized pharmaceutical properties, potentially offering enhanced stability, increased potency, and a longer duration of action compared to native peptides[1]. While the specific target of this compound is not publicly disclosed, this document provides a generalized framework for characterizing its binding to a G-protein coupled receptor (GPCR), a common target for endocrine and metabolic diseases[1]. Receptor binding assays are a fundamental tool in pharmacology to determine the affinity of a ligand (in this case, this compound) for its receptor. This application note provides detailed protocols for a competitive radioligand binding assay, a standard method for characterizing ligand-receptor interactions.
Principle of the Assay
A radioligand binding assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor. In this assay, a constant concentration of a high-affinity radioligand is incubated with a source of the target receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (this compound). As the concentration of this compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of this compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki), a measure of the compound's binding affinity.
Data Presentation: Hypothetical Binding Affinity of this compound
The following table summarizes hypothetical quantitative data for this compound in a competitive radioligand binding assay against a hypothetical GPCR target.
| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |
| This compound | [³H]-Ligand X | HEK293 cells expressing Target Receptor | 15.2 | 7.8 |
| Reference Agonist | [³H]-Ligand X | HEK293 cells expressing Target Receptor | 5.8 | 2.9 |
| Reference Antagonist | [³H]-Ligand X | HEK293 cells expressing Target Receptor | 25.4 | 13.0 |
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for a target GPCR.
Materials and Reagents
-
Receptor Source: Membranes from a stable cell line overexpressing the target GPCR (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Binding Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4[2].
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled ligand known to bind to the same receptor.
-
Scintillation Cocktail.
-
96-well Filter Plates: With GF/C filters, presoaked in 0.5% polyethyleneimine (PEI)[2].
-
96-well Collection Plates.
-
Plate Shaker.
-
Filtration Manifold/Cell Harvester.
-
Scintillation Counter.
Experimental Workflow
Experimental workflow for the receptor binding assay.
Procedure
-
Preparation of Reagents:
-
Prepare the binding buffer and store it at 4°C.
-
Prepare serial dilutions of this compound in the binding buffer. The final concentration in the assay should typically range from 10⁻¹² M to 10⁻⁵ M.
-
Dilute the radioligand in the binding buffer to a final concentration that is approximately equal to its Kd value.
-
Prepare the receptor membranes by thawing them on ice and resuspending them in ice-cold binding buffer to a predetermined optimal concentration.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the diluted this compound solution (or vehicle for total and non-specific binding).
-
50 µL of the diluted radioligand solution.
-
50 µL of the diluted receptor membrane suspension.
-
-
The final assay volume in each well is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate it on a plate shaker at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Following incubation, rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked GF/C filter plate using a cell harvester[2].
-
Quickly wash each well with ice-cold wash buffer (e.g., 3 x 200 µL) to remove unbound radioligand.
-
-
Drying and Counting:
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.
-
-
Calculate the Ki Value:
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand.
-
-
-
Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR) that is coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This is a common pathway for many peptide hormones involved in metabolism.
Generalized GPCR-Gs signaling pathway.
Disclaimer: this compound is an investigational compound. The protocols and data presented here are for illustrative purposes and should be adapted based on the specific characteristics of the compound and its target receptor.
References
- 1. mbxbio.com [mbxbio.com]
- 2. AID 1344057 - In Vitro ORL-1 Receptor Binding Assay: Radioligand binding assays (screening and dose-displacement) used 0.1 nM [3H]-nociceptin (NEN; 87.7 Ci/mmole) with 10-20 μg membrane protein in a final volume of 500 μL binding buffer (10 mM MgCl2, 1 mM EDTA, 5% DMSO, 50 mM HEPES, pH 7.4). Non-specific binding was determined in the presence of 10 nM unlabeled nociceptin (American Peptide Company). All reactions were performed in 96-deep well polypropylene plates for 1 h at about 25 °C. Binding reactions were terminated by rapid filtration onto 96-well Unifilter GF/C filter plates (Packard) presoaked in 0.5% polyethylenimine (Sigma-Aldrich). Harvesting was performed using a 96-well tissue harvester (Packard) followed by three filtration washes with 500 μL ice-cold binding buffer. Filter plates were subsequently dried at 50 °C. for 2-3 hours. Fifty μL/well scintillation cocktail (BetaScint; Wallac) was added and plates were counted in a Packard Top-Count for 1 min/well. - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endocrine Disorders: MBX-1416 (Imapextide) and MBX-2109 (Canvuparatide)
A Note to Researchers: Initial searches for "MBX-1162" did not yield specific results for a therapeutic agent under this designation for endocrine disorders. However, extensive information is available for two clinical-stage candidates from MBX Biosciences, MBX-1416 (Imapextide) and MBX-2109 (Canvuparatide) , both of which are under investigation for significant endocrine and metabolic conditions. This document provides a detailed overview of these compounds based on publicly available data. Please verify the specific compound of interest for your research.
MBX-1416 (Imapextide): A Novel GLP-1 Receptor Agonist for Post-Bariatric Hypoglycemia
Introduction: Imapextide (MBX-1416) is a glucagon-like peptide-1 receptor agonist (GLP-1RA) being developed for the treatment of post-bariatric hypoglycemia (PBH), a complication that can occur after bariatric surgery, leading to dangerously low blood sugar levels.[1][2] MBX-1416 is designed as a potential once-weekly therapy to prevent severe hypoglycemia.[3]
Mechanism of Action:
As a GLP-1RA, Imapextide is expected to work by binding to and activating GLP-1 receptors. In the context of PBH, this action is anticipated to modulate insulin secretion in a glucose-dependent manner, thereby reducing the risk of post-meal hypoglycemia. An interesting observation from a Phase I trial was an apparent increase in GLP-1 peak during the first hour after a mixed meal tolerance test, suggesting a potential therapeutic benefit for PBH patients.[1]
Data Presentation:
Table 1: Summary of MBX-1416 Phase I Clinical Trial Data
| Parameter | Finding | Reference |
| Study Design | Randomized, double-blind, placebo-controlled | [1] |
| Participants | Healthy volunteers | [1] |
| Cohorts | Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) | [1] |
| Primary Endpoints | Overall safety and tolerability | [1] |
| Safety Profile | Generally well-tolerated with no adverse events observed | [1] |
| Pharmacokinetics (MAD cohort) | Median half-life of approximately 90 hours, supporting weekly dosing | [1] |
| Pharmacodynamics | Apparent increase in GLP-1 peak post-mixed meal tolerance test | [1] |
| Next Steps | A Phase II study in patients with PBH is anticipated to initiate in the second half of 2025.[4] |
Experimental Protocols:
Protocol 1: Assessment of MBX-1416 in a Mixed Meal Tolerance Test (MMTT) - Conceptual Workflow
This protocol is a conceptual representation based on the reported Phase I trial design.
-
Participant Population: Healthy adult volunteers.
-
Study Arms:
-
Placebo group.
-
Single Ascending Dose (SAD) groups receiving escalating doses of MBX-1416.
-
Multiple Ascending Dose (MAD) groups receiving repeated doses of MBX-1416.
-
-
Procedure: a. Fasting blood samples are collected to establish baseline glucose and hormone levels. b. Participants ingest a standardized liquid mixed meal. c. Serial blood samples are collected at specified time points post-meal (e.g., 30, 60, 90, 120, 180 minutes). d. Blood samples are analyzed for plasma glucose, insulin, C-peptide, and GLP-1 concentrations.
-
Endpoints:
-
Primary: Safety and tolerability (monitoring for adverse events).
-
Secondary: Pharmacokinetic profile of MBX-1416.
-
Exploratory: Changes in post-prandial glucose, insulin, and GLP-1 levels compared to placebo.
-
Signaling Pathway and Workflow Diagrams:
References
Application Notes and Protocols for MBX Biosciences Metabolic Disease Research Compounds
Note on Nomenclature: The initial request specified "MBX-1162." However, extensive research did not yield information on a compound with this designation involved in metabolic disease research. The following application notes and protocols are for MBX-1416 (Imapextide) and MBX-4291 , two clinical-stage metabolic disease candidates from MBX Biosciences, which are likely the compounds of interest.
Part 1: MBX-1416 (Imapextide) for Post-Bariatric Hypoglycemia (PBH)
Application Notes
1. Introduction to Post-Bariatric Hypoglycemia (PBH)
Post-bariatric hypoglycemia (PBH) is a significant and debilitating complication that can arise after bariatric surgery, such as Roux-en-Y gastric bypass or sleeve gastrectomy.[1][2] It is characterized by recurrent episodes of symptomatic, low blood glucose (hypoglycemia), typically occurring 1-3 hours after a meal. The underlying pathophysiology is complex but is thought to involve an exaggerated secretion of glucagon-like peptide-1 (GLP-1) in response to rapid nutrient delivery to the small intestine. This leads to excessive insulin secretion from pancreatic β-cells, causing a sharp drop in blood glucose. There are currently no approved pharmacological therapies for PBH.[1]
2. MBX-1416 (Imapextide): A Novel Therapeutic Approach
MBX-1416, also known as Imapextide, is an investigational long-acting GLP-1 receptor antagonist developed by MBX Biosciences.[3][4] It is designed to specifically counteract the excessive GLP-1 signaling that drives hyperinsulinemic hypoglycemia in individuals with PBH. By blocking the GLP-1 receptor, MBX-1416 aims to normalize the insulin response to meals, thereby preventing severe hypoglycemic events. MBX-1416 is based on a native human GLP-1 sequence and is acylated at the N-terminus to facilitate binding to albumin, which extends its half-life and allows for a potential once-weekly dosing regimen.[1]
3. Mechanism of Action of MBX-1416
In PBH, the rapid transit of nutrients into the small intestine post-meal triggers a supraphysiological release of GLP-1. This excessive GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, leading to a cascade of intracellular events that culminate in exaggerated insulin secretion. MBX-1416 acts as a competitive antagonist at the GLP-1R, blocking the binding of endogenous GLP-1 and thereby attenuating the downstream signaling that leads to insulin release. This modulation of the insulin response helps to prevent the post-meal drop in blood glucose.
Figure 1. Mechanism of Action of MBX-1416 in PBH. (Max-Width: 760px)
4. Summary of Preclinical and Clinical Data
-
Preclinical Findings: In preclinical studies involving Sprague Dawley (SD) rats and diet-induced obese (DIO) mice, MBX-1416 demonstrated a favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile. After a single subcutaneous dose in rats, plasma concentrations were dose-proportional and sustained.[1] In DIO mice, MBX-1416 was shown to elevate and sustain blood glucose levels, consistent with its mechanism as a GLP-1R antagonist.[1]
-
Phase 1 Clinical Trial: A Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) trial in healthy volunteers showed that MBX-1416 was generally well-tolerated.[5] The pharmacokinetic profile supports a once-weekly dosing schedule, with a median half-life of approximately 90 hours in the MAD cohort.[5] Encouragingly, a pharmacodynamic effect was observed during a mixed meal tolerance test, suggesting the potential for therapeutic benefit in patients with PBH.[5]
-
Phase 2a Clinical Trial (STEADI): MBX-1416 (Imapextide) is currently being evaluated in an exploratory Phase 2a study in patients with PBH (NCT07029412). This open-label study is designed to assess the preliminary efficacy and dose response of subcutaneous MBX-1416 by evaluating its effect on post-prandial glucose nadir during a mixed-meal tolerance test.
Data Presentation
Table 1: Summary of Single-Dose Pharmacokinetic Parameters of MBX-1416 in Sprague Dawley Rats[1]
| Dose (µmol/kg) | tmax (h) | Cmax (nmol/L) | t½ (h) | AUClast (hnmol/L) | AUCinf (hnmol/L) | CL/F (mL/h/kg) | Vz/F (mL/kg) |
| 0.3 | 24.0 | 385 | 18.2 | 12,800 | 13,000 | 23.1 | 604 |
| 1 | 24.0 | 1,470 | 20.2 | 52,600 | 53,200 | 18.8 | 549 |
| 3 | 24.0 | 3,110 | 18.0 | 120,000 | 121,000 | 24.8 | 642 |
Data are presented as mean values. Abbreviations: tmax, time to maximal concentration; Cmax, maximal concentration; t½, half-life; AUClast, area under the concentration-time curve from 0 to the last measurable concentration; AUCinf, AUC from 0 extrapolated to infinity; CL/F, total apparent clearance; Vz/F, apparent volume of distribution.
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation using a Mixed-Meal Tolerance Test (MMTT) in Patients with PBH
This protocol is based on the design of the STEADI clinical trial (NCT07029412).
Objective: To assess the effect of MBX-1416 on post-prandial glucose and insulin dynamics in patients with a history of post-bariatric hypoglycemia.
Materials:
-
MBX-1416 (Imapextide) for subcutaneous injection.
-
Standardized liquid mixed-meal beverage (e.g., 400-500 kcal, containing carbohydrates, proteins, and fats).[2][6]
-
Intravenous catheters.
-
Blood collection tubes (for glucose, insulin, C-peptide analysis).
-
Glucometer for point-of-care glucose monitoring.
-
Centrifuge and sample storage facilities (-80°C).
Procedure:
-
Patient Screening: Recruit patients aged 18-65 with a confirmed history of PBH (documented Whipple's triad) following Roux-en-Y or sleeve gastrectomy surgery at least 12 months prior.
-
Baseline MMTT: a. After an overnight fast (at least 8-10 hours), insert an intravenous catheter for blood sampling. b. Collect baseline blood samples at -10, -5, and 0 minutes. c. At time 0, instruct the patient to consume the standardized mixed-meal beverage within 10-20 minutes. d. Collect blood samples at 15, 30, 60, 90, 120, 150, 180, and 240 minutes post-meal for analysis of plasma glucose, insulin, and C-peptide.[2][7]
-
Drug Administration: a. Administer a single subcutaneous injection of MBX-1416 at a low dose.
-
Post-Dose MMTT 1: a. Approximately 48 hours after the first dose, repeat the MMTT procedure as described in step 2.
-
Washout and Second Dose: a. After a washout period of approximately two weeks, administer a single subcutaneous injection of MBX-1416 at a high dose.
-
Post-Dose MMTT 2: a. Approximately 48 hours after the second dose, repeat the MMTT procedure.
-
Data Analysis: a. The primary endpoint is the change from baseline in glucose nadir during the MMTT. b. Secondary endpoints include changes in post-prandial insulin and C-peptide peaks. c. Monitor and record any adverse events throughout the study.
Figure 2. Workflow for the Mixed-Meal Tolerance Test (MMTT). (Max-Width: 760px)
Part 2: MBX-4291 for Obesity
Application Notes
1. Introduction to Obesity and Incretin-Based Therapies
Obesity is a chronic metabolic disease characterized by excessive body fat, which increases the risk for numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers.[8] The incretin hormones GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) are key regulators of metabolism and appetite.[8] Therapeutics that activate both GLP-1 and GIP receptors (co-agonists) have demonstrated superior weight loss efficacy compared to selective GLP-1 receptor agonists, representing a major advancement in the pharmacological management of obesity.
2. MBX-4291: A Long-Acting GLP-1/GIP Co-Agonist Prodrug
MBX-4291 is an investigational, long-acting GLP-1/GIP co-agonist prodrug being developed for the treatment of obesity.[9][10][11][12][13] It is engineered using MBX Biosciences' proprietary Precision Endocrine Peptide (PEP™) platform to have an extended duration of action, with the potential for convenient once-monthly administration.[9][10] As a prodrug, MBX-4291 is designed for precise chemical conversion to its active form, which may improve its tolerability profile, particularly regarding gastrointestinal side effects.[9]
3. Mechanism of Action of MBX-4291
MBX-4291 is designed to simultaneously activate both GLP-1 and GIP receptors. This dual agonism leverages the complementary effects of both incretin pathways on energy homeostasis.
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GLP-1 Receptor Activation: Promotes satiety and reduces food intake (acting on the central nervous system), slows gastric emptying, and enhances glucose-dependent insulin secretion.
-
GIP Receptor Activation: Appears to enhance the weight-reducing effects of GLP-1 agonism and may contribute to improved lipid metabolism and insulin sensitivity.
The synergistic action of activating both receptors leads to more profound effects on appetite suppression and energy expenditure, resulting in greater weight loss than can be achieved with a selective GLP-1 agonist alone.
Figure 3. Mechanism of Action of MBX-4291 in Obesity. (Max-Width: 760px)
4. Summary of Preclinical and Clinical Data
-
Preclinical Findings: Preclinical studies have shown that the active component of MBX-4291 has a similar in vitro binding and activity profile to tirzepatide, an approved GLP-1/GIP co-agonist.[9] In a diet-induced obesity (DIO) mouse model, the active drug of MBX-4291 led to reductions in body weight and food intake that were comparable to those seen with tirzepatide.[8] Notably, in nonhuman primates, MBX-4291 demonstrated a significantly longer duration of effect compared to tirzepatide, supporting its potential as a once-monthly therapy.[8]
-
Phase 1 Clinical Trial: A Phase 1 clinical trial of MBX-4291 was initiated in the third quarter of 2025 to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in adult participants with obesity.[10][11][12][13]
Data Presentation
Table 2: Comparative Efficacy of MBX-4291 Active Drug vs. Tirzepatide in a Diet-Induced Obesity (DIO) Mouse Model[8]
| Treatment | Dose (nmol/kg) | Outcome | Result |
| MBX-4291 (Active Drug) | 1.5 | Body Weight Reduction | Comparable to Tirzepatide |
| Food Intake Reduction | Comparable to Tirzepatide | ||
| 3.0 | Body Weight Reduction | Comparable to Tirzepatide | |
| Food Intake Reduction | Comparable to Tirzepatide | ||
| Tirzepatide | (Not Specified) | Body Weight Reduction | - |
| Food Intake Reduction | - |
Experimental Protocols
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of MBX-4291 on body weight, food intake, and metabolic parameters in a mouse model of diet-induced obesity.
Materials:
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Male C57BL/6 mice (5-6 weeks old).
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High-fat diet (HFD, e.g., 60 kcal% fat) and standard chow.[8]
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MBX-4291 and comparator agent (e.g., Tirzepatide).
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Vehicle control (e.g., sterile saline or appropriate buffer).
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Metabolic cages for monitoring food intake, water intake, and activity.
-
Equipment for measuring body composition (e.g., DEXA or NMR).
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Glucometer and blood collection supplies.
Procedure:
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Obesity Induction: a. Acclimatize mice for one week on standard chow. b. Switch mice to a high-fat diet (HFD) for 12-16 weeks to induce obesity and insulin resistance. A lean control group should be maintained on standard chow.[8][14]
-
Group Allocation and Baseline Measurements: a. Once mice reach a target body weight or show signs of metabolic dysfunction, randomize them into treatment groups (e.g., Vehicle, MBX-4291 low dose, MBX-4291 high dose, Tirzepatide). b. Record baseline body weight, food intake, and body composition.
-
Drug Administration: a. Administer the assigned treatments (e.g., via subcutaneous injection) at the specified frequency (e.g., once weekly for Tirzepatide, or as determined for MBX-4291 based on its PK profile).
-
Monitoring: a. Monitor body weight daily or several times per week. b. Measure food intake daily. c. At the end of the treatment period (e.g., 4-6 weeks), perform an oral glucose tolerance test (OGTT) to assess glucose homeostasis. d. Measure final body composition.
-
Terminal Procedures: a. At the end of the study, collect terminal blood samples for analysis of insulin, lipids, and other metabolic markers. b. Harvest tissues (e.g., liver, adipose tissue) for histological analysis (e.g., hepatic steatosis) or gene expression studies.
-
Data Analysis: a. Analyze changes in body weight, cumulative food intake, glucose tolerance (AUC in OGTT), and body composition between treatment groups. b. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significance.
Figure 4. Workflow for a Diet-Induced Obesity (DIO) Efficacy Study. (Max-Width: 760px)
References
- 1. investors.mbxbio.com [investors.mbxbio.com]
- 2. Mixed Meal Tolerance Test Versus Continuous Glucose Monitoring for an Effective Diagnosis of Persistent Post-Bariatric Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MBX Biosciences Announces Presentations on MBX 1416 at American Diabetes Association’s 85th Scientific Sessions | Nasdaq [nasdaq.com]
- 4. MBX Biosciences to Present at the American Diabetes Association 85th Scientific Sessions - MBX Bio [investors.mbxbio.com]
- 5. MBX Biosciences Announces Positive Phase 1 Topline Results for Post-Bariatric Hypoglycemia Treatment [drug-dev.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Effect of Meal Texture on Postprandial Glucose Excursions and Gut Hormones After Roux-en-Y Gastric Bypass and Sleeve Gastrectomy [frontiersin.org]
- 8. A Pre-clinical Study for Diet-induced Obesity - Aragen Life Sciences [aragen.com]
- 9. MBX Biosciences Announces IND Submission of MBX 4291, its Long-acting GLP1/GIP Receptor Co-agonist Prodrug for the Treatment of Obesity - BioSpace [biospace.com]
- 10. MBX Biosciences Doses First Participant in Phase 1 Trial of MBX 4291 for the Treatment of Obesity [drug-dev.com]
- 11. MBX Biosciences Doses First Participant in Phase 1 Trial of MBX 4291 for the Treatment of Obesity - MBX Bio [investors.mbxbio.com]
- 12. MBX Biosciences Doses First Participant in Phase 1 Trial of MBX 4291 for the Treatment of Obesity - MBX Bio [investors.mbxbio.com]
- 13. Mbx Biosciences Announces That It Has Dosed The First Participant In Its Phase 1 Clinical Trial Of MBX 4291, A Precision Endocrine Peptide Prodrug That Acts As A GLP-1/GIP Co-Agonist Being Developed For The Treatment Of Obesity [sahmcapital.com]
- 14. researchgate.net [researchgate.net]
MBX-1162: An Investigational Antibiotic, Not a Tool for Hormone Signaling Studies
Extensive research indicates that MBX-1162 is a potent, broad-spectrum antibacterial agent and is not utilized in hormone signaling studies as the inquiry suggests. The compound, a member of the bisindole class, has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Chemical Identity and Antibacterial Mechanism
This compound is chemically identified as a bisindole compound[1][2]. Its primary mechanism of action is believed to be the targeting of bacterial DNA. Studies suggest that this compound binds to the minor groove of the DNA duplex, a characteristic of certain DNA binding agents[3][4]. This interaction consequently inhibits essential cellular processes such as DNA and RNA synthesis, leading to a rapid bactericidal effect[5][6].
Spectrum of Activity
Research has highlighted the potent efficacy of this compound against a variety of challenging bacterial pathogens. It has shown notable activity against:
-
Gram-positive bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[6][7].
-
Gram-negative bacteria: Including multidrug-resistant Acinetobacter baumannii and Klebsiella pneumoniae[7][8].
The compound's ability to combat these resistant strains makes it a subject of interest in the development of new antibiotic therapies[7].
Research and Development Context
The development and investigation of this compound as an antibacterial agent have been associated with Microbiotix, Inc.[4]. It is important to distinguish this from MBX Biosciences, a separate entity.
MBX Biosciences is a clinical-stage biopharmaceutical company that focuses on pioneering Precision Endocrine Peptides (PEPs)™ for the treatment of endocrine and metabolic disorders[9][10][11][12]. Their publicly available pipeline includes candidates for conditions such as hypoparathyroidism (canvuparatide/MBX 2109), post-bariatric hypoglycemia (imapextide/MBX 1416), and obesity (MBX 4291)[9][12][13]. There is no indication from the available data that this compound is part of the MBX Biosciences portfolio or that their research involves this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Novel Bis-Indole Agents Active Against Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mbxbio.com [mbxbio.com]
- 10. bpiq.com [bpiq.com]
- 11. mbxbio.com [mbxbio.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. tipranks.com [tipranks.com]
Troubleshooting & Optimization
Optimizing MBX-1162 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of MBX-1162, a bisindole antibacterial agent. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a bisindole compound that has been studied for its antibacterial properties, particularly against Staphylococcus aureus.[1][2][3] Its mechanism is linked to the inhibition of the MepA multidrug efflux pump. MepA is regulated by the MepR protein, which acts as a repressor. This compound is believed to interact with this system, leading to its antibacterial effects.
Q2: I am seeing inconsistent results in my cell-based assays. What could be the cause?
A2: Inconsistent results with small molecule inhibitors like this compound can stem from several factors, including compound stability, solubility, and off-target effects. It is crucial to ensure proper handling and storage of the compound. For instance, repeated freeze-thaw cycles of stock solutions should be avoided.[4] Additionally, the final concentration of the solvent (e.g., DMSO) in your assay should be kept low (ideally below 0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts.[5][6]
Q3: My this compound solution appears to have precipitated after dilution in my aqueous assay buffer. What should I do?
A3: Precipitation is a common issue with hydrophobic small molecules.[6] If you observe precipitation, do not use the solution. Several strategies can address this:
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Lower the Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer.
-
Optimize Solvent Concentration: A slightly higher (but still non-toxic) concentration of a co-solvent like DMSO might be necessary to maintain solubility.
-
Test Alternative Solvents: If DMSO is problematic, other solvents like ethanol or DMF could be considered.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Experimenting with the pH of your buffer may improve solubility.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered when determining the optimal concentration of this compound.
Problem: High background signal or non-specific effects in the assay.
-
Possible Cause: Compound aggregation at high concentrations.
-
Solution:
-
Visually inspect the solution for any cloudiness or precipitate.
-
Perform a dose-response curve to see if the effect is concentration-dependent. Aggregating compounds often exhibit a steep, non-saturating curve.[5]
-
Consider including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to help disrupt aggregates.[5]
-
Problem: The inhibitory effect of this compound diminishes over the course of a long-term experiment.
-
Possible Cause: The compound may be unstable or metabolized by the cells over time.
-
Solution:
-
Perform a time-course experiment to assess the stability of this compound in your specific assay medium and conditions.
-
Replenish the medium with fresh compound at regular intervals during long-term experiments.
-
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
This protocol outlines the broth microdilution method to determine the MIC of this compound.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial suspension of S. aureus in CAMHB, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the bacterial suspension 1:100 in CAMHB to achieve a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 7.5 x 10^5 CFU/mL and a further two-fold dilution of the compound concentrations.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Table 1: Example MIC Determination Data for this compound
| This compound Concentration (µg/mL) | Bacterial Growth (OD600) |
| 128 | 0.05 |
| 64 | 0.05 |
| 32 | 0.06 |
| 16 | 0.05 |
| 8 | 0.45 |
| 4 | 0.89 |
| 2 | 0.91 |
| 1 | 0.93 |
| 0 (Positive Control) | 0.95 |
| Negative Control | 0.04 |
In this example, the MIC would be 16 µg/mL.
Visualizations
Caption: A general workflow for determining the optimal experimental concentration of this compound.
Caption: The proposed signaling pathway of this compound's interaction with the MepA/MepR system in S. aureus.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and biochemical characterization of MepR, a multidrug binding transcription regulator of the Staphylococcus aureus multidrug efflux pump MepA (Journal Article) | OSTI.GOV [osti.gov]
- 3. MepR, a repressor of the Staphylococcus aureus MATE family multidrug efflux pump MepA, is a substrate-responsive regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
MBX-1162 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the small molecule inhibitor, MBX-1162. The following information is designed to help you overcome common solubility hurdles and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a compound with low aqueous solubility. For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For subsequent dilutions into aqueous buffers or media, precipitation may occur. It is crucial to never add aqueous buffer directly to your DMSO stock. Instead, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion. The final concentration of DMSO in your working solution should be kept to a minimum, typically ≤ 0.1%, to avoid off-target effects.
Q2: My this compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Use a Surfactant: Non-ionic surfactants such as Tween® 80 can help maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01-0.1% is often effective.
-
Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent like Polyethylene Glycol 400 (PEG400) to your aqueous buffer can increase the solubility of your compound.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. Basic compounds are often more soluble at acidic pH, while acidic compounds are more soluble at basic pH.
Q3: Can I use heating or sonication to dissolve this compound?
A3: Gentle heating (e.g., in a 37°C water bath) and sonication can be effective for dissolving stubborn compounds. However, these methods should be used with caution as prolonged heat can degrade the compound. It is recommended to use short bursts of sonication and to visually inspect the solution for any signs of degradation, such as a color change.
Q4: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A4: Yes, inconsistent results are a common consequence of poor compound solubility. If this compound is not fully dissolved or precipitates in the cell culture medium, the actual concentration of the soluble compound will be lower and more variable than the nominal concentration. Carefully inspect the wells of your cell culture plate under a microscope for any signs of precipitation (crystals or an oily film) after adding the inhibitor.
Solubility and Formulation Data
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes recommended solvents and formulation strategies for both in vitro and in vivo use.
| Solvent/Formulation Component | Type | Recommended Use | Notes |
| For In Vitro Stock Solutions | |||
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Primary solvent for high-concentration stock solutions. | A powerful solvent for many organic molecules. |
| For In Vivo Formulations | |||
| Polyethylene Glycol 400 (PEG400) | Co-solvent | Used to improve the solubility of the compound in a mixture. | Often used in combination with other excipients. |
| Tween 80 | Surfactant | Helps to create a stable emulsion and prevent precipitation. | Used at low concentrations. |
| Carboxymethyl cellulose (0.2-0.5%) | Suspending Agent | Used to create a uniform suspension of the compound. | Useful for oral formulations. |
| Corn oil | Vehicle | Can be used as a vehicle for oral administration. | The compound is suspended in the oil. |
Table 1: Recommended Solvents and Formulation Components for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 4.73 mg) using an analytical balance.
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Calculate Solvent Volume: Based on the molecular weight of this compound (472.58 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 4.73 mg, this would be 1 mL.
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Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing this compound.
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Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
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Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
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Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., PBS, pH 7.4). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
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Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.
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Incubation and Observation: Incubate the solutions at room temperature for a set period (e.g., 2 hours) and then visually inspect for any signs of precipitation. A nephelometer can be used for a more quantitative assessment of turbidity.
Protocol 3: Thermodynamic (Shake-Flask) Solubility Assessment
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Add Excess Compound: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS, pH 7.4) in a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
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Separation of Undissolved Solid: Centrifuge the suspension to pellet the excess solid. Carefully collect the supernatant, ensuring no solid particles are transferred.
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Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles.
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Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
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Data Reporting: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Logical relationship of components in an in vivo formulation.
Technical Support Center: Preventing MBX-1162 Degradation In Vitro
Welcome to the technical support center for MBX-1162. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the in vitro degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established best practices for handling small molecule inhibitors.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, helping you identify and resolve potential degradation problems.
Question 1: I am observing inconsistent results and a loss of this compound activity in my assays. What could be the cause?
Inconsistent results and loss of compound activity are common indicators of this compound degradation. This can stem from several factors related to solution preparation, handling, and storage. A systematic approach to troubleshooting this issue is crucial for maintaining the integrity of your compound.
To investigate the potential degradation of this compound, it is recommended to perform a stability assessment. A detailed protocol for this is provided in the "Experimental Protocols" section.
Question 2: My stock solution of this compound has changed color. What does this signify?
A change in the color of your this compound solution often points to chemical degradation or oxidation.[1] This can be triggered by several factors:
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Light Exposure: Many small molecules are photosensitive.
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Air (Oxygen) Exposure: The compound may be susceptible to oxidation.[1]
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Reactive Impurities: Contaminants in the solvent can react with this compound.
It is critical to assess the integrity of the compound before proceeding with any experiments if you observe a color change.[1]
Question 3: I'm seeing precipitation in my frozen this compound stock solution after thawing. How can I address this?
Precipitation upon thawing can occur if the solubility limit of this compound is exceeded at lower temperatures or if the chosen solvent is not ideal for cryogenic storage.[1] Consider the following troubleshooting steps:
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Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common choice, its stability can be affected by freeze-thaw cycles.[1]
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Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider preparing stocks at a slightly lower concentration.[1]
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Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[1]
Repeated freeze-thaw cycles should be avoided to maintain the stability of this compound.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store this compound?
For optimal stability, this compound should be stored under the following conditions:
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Solid Form: Store as a solid at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
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In Solution: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. The headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing to prevent oxidation.[1]
Q2: Which solvent should I use to prepare my this compound stock solution?
Q3: How can I minimize the risk of this compound degradation during my experiments?
To minimize degradation during your experiments, adhere to the following best practices:
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Protect from Light: Use amber vials or wrap containers in foil and work in a shaded environment.[1]
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Avoid Repeated Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution.[1]
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Maintain Temperature Control: Keep solutions on ice during experiments and return them to the appropriate storage temperature as soon as possible. Elevated temperatures can accelerate degradation.[1]
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Use High-Purity Solvents: Ensure that all solvents are of high purity and free from contaminants that could react with this compound.
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can impact the stability of your compound.[1] Some plastics may leach contaminants, or the compound may adhere to the container's surface.[1] For long-term storage, it is recommended to use amber glass vials or polypropylene tubes that are known to be inert.[1]
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Potential Impact on this compound | Mitigation Strategy |
| Temperature | Accelerated degradation at higher temperatures.[1] | Store solid and stock solutions at -20°C or -80°C. Keep working solutions on ice. |
| Light | Photosensitive degradation.[1] | Store in amber vials or foil-wrapped containers. Work in a shaded environment. |
| Oxygen | Oxidation of the compound.[1] | Purge headspace of vials with inert gas (argon or nitrogen). Use airtight seals. |
| pH | pH-dependent hydrolysis in aqueous solutions.[1] | Maintain optimal pH with appropriate buffers for aqueous working solutions. |
| Solvent Quality | Degradation due to reactive impurities or water content. | Use high-purity, anhydrous solvents. |
| Freeze-Thaw Cycles | Physical stress on the compound and solvent, potentially leading to precipitation and degradation.[1] | Aliquot stock solutions into single-use volumes. |
| Container Material | Leaching of contaminants or adsorption of the compound.[1] | Use inert containers such as amber glass vials or polypropylene tubes. |
Experimental Protocols
Protocol: Basic Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over time.
Materials:
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This compound (solid)
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High-purity solvent (e.g., DMSO)
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Amber glass vials or polypropylene tubes
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Inert gas (argon or nitrogen)
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High-performance liquid chromatography (HPLC) system with a suitable column and detector
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Incubators or storage units at desired temperatures (e.g., 4°C, room temperature, 37°C)
Methodology:
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Solution Preparation:
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Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
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Aliquot the stock solution into multiple amber vials, ensuring each vial has the same volume.
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Purge the headspace of each vial with an inert gas and seal tightly.
-
-
Time-Zero Analysis (T=0):
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Immediately after preparation, take one aliquot for immediate analysis by HPLC. This will serve as the baseline (100% integrity).
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Develop an HPLC method that provides a sharp, well-resolved peak for this compound. Record the peak area.
-
-
Incubation:
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Store the remaining aliquots at different temperatures to simulate various experimental and storage conditions (e.g., -20°C, 4°C, room temperature, 37°C).
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Protect all samples from light.
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Time-Point Analysis:
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At predetermined time points (e.g., 24h, 48h, 72h, 1 week), retrieve one aliquot from each storage temperature.
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Allow the aliquot to come to room temperature and vortex gently.
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Analyze the sample by HPLC using the same method as the T=0 sample. Record the peak area of this compound.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
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Percentage Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
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Monitor for the appearance of new peaks, which may indicate degradation products.
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Mandatory Visualizations
Caption: Workflow for troubleshooting inconsistent results with this compound.
Caption: Potential causes of in vitro this compound degradation.
References
Technical Support Center: Interpreting Unexpected Results with MBX-1162
Disclaimer: Information regarding a specific molecule designated "MBX-1162" is not publicly available. The following technical support guide is curated for a hypothetical GLP-1/GIP receptor co-agonist, herein named this compound, based on the known mechanisms of similar compounds and technologies developed by MBX Biosciences. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency of this compound in our in-vitro cell-based assays. What could be the reason?
A1: Several factors could contribute to lower than expected potency. Consider the following:
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Cell Line Integrity: Ensure the cell lines (e.g., HEK293, CHO) express sufficient levels of both GLP-1 and GIP receptors. Receptor expression levels can diminish with repeated passaging. We recommend verifying receptor expression via qPCR or flow cytometry.
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Assay Reagents: Confirm the stability and concentration of all reagents, including this compound, control agonists (e.g., native GLP-1, Tirzepatide), and detection reagents. This compound is a peptide and may be sensitive to freeze-thaw cycles.
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Experimental Conditions: Optimize assay parameters such as incubation time, cell density, and serum concentration in the media. Serum components can sometimes interfere with peptide activity.
Q2: Our in-vivo studies with this compound are showing significant gastrointestinal (GI) side effects, which were not anticipated based on its prodrug design. How do we interpret this?
A2: While this compound is designed for improved GI tolerability, several factors can lead to unexpected GI effects[1]:
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Dosing Regimen: The dose and frequency of administration might be too high for the animal model being used. Consider performing a dose-response study to identify the optimal therapeutic window with minimal side effects.
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Pharmacokinetics: The conversion of the prodrug to its active form might be occurring faster than anticipated in your specific model, leading to higher peak concentrations. Analyzing the pharmacokinetic profile can provide insights into the Cmax and Tmax of the active metabolite.
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Species-Specific Differences: The metabolic activation of the prodrug can vary between species. What is well-tolerated in one species may not be in another.
Q3: We are not observing the expected synergistic effect on glucose control in our animal models of diabetes. What could be the underlying issue?
A3: A lack of synergistic effect could point to issues with the experimental model or the compound's activity profile:
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Model Selection: Ensure the chosen animal model is appropriate for studying GLP-1/GIP co-agonism. For example, some models may have differential expression of GLP-1 and GIP receptors.
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Receptor Saturation: It is possible that the doses being used are causing saturation of one or both receptors, masking the synergistic effect. A careful dose-response study is recommended.
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Data Interpretation: The synergistic effect may be more pronounced in certain parameters (e.g., insulin secretion) than others (e.g., overall blood glucose lowering). A comprehensive analysis of multiple metabolic endpoints is advised.
Troubleshooting Guides
Guide 1: Troubleshooting In-Vitro Receptor Activation Assays
This guide provides a systematic approach to troubleshooting unexpected results in cell-based assays designed to measure the activation of GLP-1 and GIP receptors by this compound.
dot
Caption: Experimental workflow for in-vitro receptor activation assays.
Problem: Lower than expected EC50 for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell line issues | Verify receptor expression using qPCR. Test with a different cell bank. | Consistent receptor expression levels across experiments. |
| Reagent degradation | Prepare fresh dilutions of this compound. Use a new vial of control agonist. | Potency of control agonist matches historical data. |
| Assay interference | Run a vehicle-only control. Test for assay interference using a known inhibitor. | No signal in vehicle control. Inhibitor shows expected effect. |
Experimental Protocol: cAMP Hunter™ Assay
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Cell Plating: Seed CHO-K1 cells stably co-expressing human GLP-1R and GIPR in a 384-well white plate at a density of 10,000 cells/well.
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Compound Preparation: Prepare a 10-point serial dilution of this compound and control agonists (Tirzepatide, GLP-1, GIP) in assay buffer.
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Treatment: Add the compound dilutions to the cells and incubate for 30 minutes at 37°C.
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Lysis and Detection: Add the cAMP Hunter™ detection reagents and incubate for 60 minutes at room temperature.
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Data Acquisition: Read the plate on a luminometer.
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Analysis: Calculate EC50 values by fitting the data to a four-parameter logistic curve.
Guide 2: Interpreting Unexpected In-Vivo Pharmacodynamic Results
This guide addresses unexpected outcomes in preclinical in-vivo studies evaluating the efficacy of this compound.
References
Technical Support Center: Investigating Off-Target Effects of MBX-1162 in Cellular Assays
Disclaimer: Information on a compound specifically designated as "MBX-1162" is not publicly available. The following technical support guide has been created for a hypothetical small molecule kinase inhibitor, herein referred to as this compound, to illustrate how to approach potential off-target effects in cellular assays. The principles and methodologies described are broadly applicable to preclinical research involving small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended therapeutic target. For a kinase inhibitor like this compound, this means it may inhibit other kinases in addition to its primary target. This is a significant concern because the human kinome is large and many kinases share structural similarities in their ATP-binding pockets, making cross-reactivity possible.[1] Unintended kinase inhibition can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes, complicating the interpretation of data and potentially hindering drug development.[1][2]
Q2: I'm observing a cellular phenotype at a much higher concentration of this compound than its reported IC50 value. Could this be an off-target effect?
A2: This is a strong indicator of a potential off-target effect.[2] A significant discrepancy between the biochemical potency (e.g., IC50) and the concentration required to elicit a cellular response suggests that the observed phenotype may be due to the inhibition of a less sensitive, off-target kinase or another protein. It is crucial to perform dose-response experiments and correlate the phenotypic observations with target engagement at the cellular level.
Q3: How can I begin to identify potential off-target kinases for this compound?
A3: A common and effective approach is to perform a kinase panel screen. This involves testing this compound against a large panel of purified kinases (e.g., a kinome scan) to identify other kinases that are inhibited at various concentrations. This provides a quantitative measure of the inhibitor's selectivity. Several contract research organizations (CROs) offer this service.
Q4: What is the importance of using a structurally unrelated inhibitor for the same target?
Troubleshooting Guide
If you suspect off-target effects are influencing your results with this compound, follow this troubleshooting workflow:
Quantitative Data Summary
The following tables present hypothetical data from experiments designed to characterize the selectivity and cellular effects of this compound.
Table 1: Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Target | % Inhibition | Potential for Off-Target Effect |
| Primary Target Kinase A | 98% | On-Target |
| Off-Target Kinase B | 85% | High |
| Off-Target Kinase C | 62% | Moderate |
| Off-Target Kinase D | 25% | Low |
| Off-Target Kinase E | 5% | Very Low |
Table 2: Comparison of Cellular Phenotypes for Different Inhibitors
| Treatment | Apoptosis Rate (%) | Cell Migration (µm/hr) | p-ERK1/2 Level (Fold Change) |
| Vehicle Control (0.1% DMSO) | 5.2 ± 0.8 | 25.1 ± 2.3 | 1.0 |
| This compound (1 µM) | 45.8 ± 3.1 | 10.5 ± 1.5 | 0.2 ± 0.05 |
| Unrelated Inhibitor X (1 µM) | 42.5 ± 2.9 | 12.1 ± 1.8 | 0.25 ± 0.06 |
| Target Kinase A siRNA | 40.1 ± 3.5 | 11.8 ± 2.0 | 0.3 ± 0.07 |
Experimental Protocols
Protocol 1: Cellular Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Add the compound dilutions to the cells. Include vehicle-only and no-treatment controls.
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Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Western Blot for Phospho-Protein Analysis
This protocol is used to assess the inhibition of a specific signaling pathway.
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at the desired concentrations for the specified time.
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Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk) for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize the data.
Signaling Pathway and Workflow Diagrams
References
Technical Support Center: Enhancing Efficacy of Novel Peptide Therapeutics in Animal Models
Disclaimer: Initial searches for "MBX-1162" did not yield specific public information on a compound with this designation. The following technical support guide is based on general principles for improving the efficacy of novel peptide therapeutics in animal models, inspired by the publicly available information on MBX Biosciences' Precision Endocrine Peptide (PEP™) platform. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy with our novel peptide therapeutic in a rodent model. What are the common contributing factors?
A1: Lower than expected efficacy in animal models can stem from several factors. Key areas to investigate include:
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Pharmacokinetics and Pharmacodynamics (PK/PD): The compound may have a short half-life, leading to rapid clearance and insufficient exposure to the target tissue.[1] Consider the dosing regimen (frequency and concentration) in relation to the peptide's stability and clearance rate.
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Bioavailability: The route of administration may not be optimal for achieving sufficient systemic exposure. For peptides, subcutaneous or intravenous injections are common, but formulation can significantly impact absorption.
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Target Engagement: Ensure the peptide is reaching and binding to its intended target in the animal model. This can be confirmed through tissue distribution studies and ex vivo binding assays.
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Animal Model Selection: The chosen animal model may not accurately recapitulate the human disease state or the specific mechanism of action of your therapeutic.[2] Differences in receptor homology or downstream signaling pathways between species can lead to discrepancies in efficacy.
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Compound Stability: Peptides can be susceptible to degradation by proteases in vivo. Modifications to the peptide structure can enhance stability.
Q2: How can we improve the in vivo stability and half-life of our peptide therapeutic?
A2: Enhancing the stability and half-life of peptide therapeutics is a common challenge. Several strategies can be employed, often inspired by platforms like MBX Biosciences' PEP™ technology:
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Chemical Modifications: Introducing modifications such as N-terminal acetylation, C-terminal amidation, or the incorporation of unnatural amino acids can protect against enzymatic degradation.
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Pegylation: The addition of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its circulation time.
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Fatty Acylation: Acylation with a fatty acid moiety can promote binding to albumin, effectively creating a circulating reservoir of the therapeutic and prolonging its half-life.
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Prodrug Approach: Designing the peptide as a prodrug that is activated at the target site can improve its pharmacokinetic profile and reduce off-target effects.
Q3: What are the key considerations when selecting an appropriate animal model for our peptide therapeutic?
A3: The selection of a relevant animal model is critical for the successful translation of preclinical findings.[2][3] Key considerations include:
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Target Homology: Ensure the amino acid sequence and structure of the therapeutic target in the animal model are highly homologous to the human target.
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Disease Phenotype: The animal model should exhibit a disease phenotype that is relevant to the human condition you aim to treat.
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Metabolic and Physiological Similarities: Consider the similarities and differences in metabolism, physiology, and the immune system between the animal model and humans.
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Predictive Validity: Evaluate the historical success of the chosen model in predicting the efficacy of similar classes of drugs.
Troubleshooting Guides
Issue 1: High Variability in Efficacy Data Between Animals
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Troubleshooting Steps:
-
Review Dosing Procedure: Ensure consistent and accurate administration of the therapeutic. For subcutaneous injections, variations in injection depth can affect absorption.
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Animal Health and Husbandry: Monitor the health and stress levels of the animals, as these can influence physiological responses. Ensure consistent housing conditions, diet, and light-dark cycles.
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Genetic Uniformity of Animals: If using an outbred stock, consider switching to an inbred strain to reduce genetic variability.
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Sample Collection and Processing: Standardize the timing and methods for collecting and processing biological samples to minimize experimental artifacts.
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Issue 2: Lack of Dose-Response Relationship
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Troubleshooting Steps:
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Expand Dose Range: The selected dose range may be too narrow or may be on the plateau of the dose-response curve. Test a wider range of doses, including both lower and higher concentrations.
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Assess Target Saturation: At higher doses, the target receptors may become saturated, leading to a plateau in the observed effect. Conduct receptor occupancy studies to investigate this.
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Investigate Potential Toxicity: At higher concentrations, the therapeutic may induce off-target effects or toxicity that could confound the efficacy readout.
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Re-evaluate PK/PD Profile: The pharmacokinetic properties of the peptide may not be linear across the tested dose range.
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Experimental Protocols
Protocol 1: Assessment of In Vivo Half-Life
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Animal Grouping: Divide animals into groups for different time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
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Administration: Administer a single dose of the peptide therapeutic via the intended clinical route (e.g., subcutaneous injection).
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Blood Sampling: At each designated time point, collect blood samples (e.g., via tail vein or cardiac puncture for terminal points).
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Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.
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Quantification: Use a validated analytical method, such as a ligand-binding assay (e.g., ELISA) or LC-MS/MS, to measure the concentration of the peptide in the plasma/serum samples.
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Data Analysis: Plot the concentration of the peptide versus time and use pharmacokinetic software to calculate the in vivo half-life.
Protocol 2: Evaluation of Target Engagement in a Specific Tissue
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Dosing: Administer the peptide therapeutic to a group of animals. Include a vehicle control group.
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Tissue Collection: At a predetermined time point post-administration (based on PK data), euthanize the animals and harvest the target tissue.
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Tissue Homogenization: Homogenize the tissue in an appropriate buffer containing protease inhibitors.
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Receptor Occupancy Assay:
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Competitive Binding: Incubate tissue homogenates with a radiolabeled or fluorescently-labeled ligand for the target receptor in the presence or absence of the therapeutic.
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Quantification: Measure the displacement of the labeled ligand by the therapeutic to determine the extent of receptor binding.
-
-
Downstream Signaling Analysis:
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Western Blot or ELISA: Analyze the tissue homogenates for changes in the phosphorylation state or expression levels of downstream signaling molecules to confirm target activation or inhibition.
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Data Presentation
Table 1: Example Pharmacokinetic Parameters for a Novel Peptide Therapeutic
| Parameter | Value | Units |
| Half-life (t½) | 8.2 | hours |
| Cmax | 150 | ng/mL |
| Tmax | 2 | hours |
| AUC(0-inf) | 1200 | hr*ng/mL |
| Bioavailability (SC) | 85 | % |
Table 2: Example Efficacy Data in a Disease Model
| Treatment Group | Dose (mg/kg) | Key Efficacy Endpoint (e.g., Tumor Volume) | % Change vs. Vehicle | p-value |
| Vehicle | 0 | 500 ± 50 mm³ | - | - |
| Peptide X | 1 | 400 ± 45 mm³ | -20% | <0.05 |
| Peptide X | 5 | 250 ± 30 mm³ | -50% | <0.01 |
| Peptide X | 10 | 150 ± 20 mm³ | -70% | <0.001 |
Visualizations
Caption: Troubleshooting workflow for addressing low efficacy in animal models.
Caption: A generalized signaling pathway for a peptide therapeutic.
References
Technical Support Center: Troubleshooting Experimental Variability with MBX Precision Endocrine Peptides (PEPs)
This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental outcomes while working with MBX Biosciences' Precision Endocrine Peptides (PEPs). While direct information on a compound designated MBX-1162 is not publicly available, this document provides general troubleshooting advice applicable to novel peptide therapeutics in development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our in-vitro potency assays. What are the potential causes?
A1: Batch-to-batch variability with peptide therapeutics can stem from several factors. Firstly, ensure that the storage and handling conditions for each batch have been identical. Peptides are sensitive to temperature fluctuations and freeze-thaw cycles. Secondly, confirm the accuracy of peptide quantification for each batch. We recommend using a validated method, such as a BCA assay or amino acid analysis, to determine the precise concentration. Finally, consider the age of the reagents used in your assays, as lot-to-lot differences in reagents can also contribute to variability.
Q2: Our peptide appears to be losing activity over the course of our experiments. What could be the reason for this instability?
A2: Peptide stability can be influenced by several factors in an experimental setup. The peptide may be sensitive to enzymes present in the cell culture media or serum. Consider using serum-free media or adding protease inhibitors. Additionally, the peptide may adsorb to plasticware; using low-adhesion microplates and pipette tips can mitigate this. Finally, assess the stability of the peptide in your specific assay buffer and at the experimental temperature. It may be necessary to prepare fresh dilutions of the peptide for each experiment.
Q3: We are seeing inconsistent results in our animal studies. How can we reduce this variability?
A3: In-vivo studies inherently have more sources of variability. Key factors to control include the age, weight, and sex of the animals. Ensure consistent administration of the peptide, including the injection volume and site. The timing of sample collection relative to peptide administration is also critical for pharmacokinetic and pharmacodynamic studies. We recommend a thorough review of your experimental protocol to identify and standardize these variables.
Troubleshooting Guides
Issue: High Variability in Cell-Based Assay Readouts
This troubleshooting guide follows a logical progression to identify the source of variability in cell-based assays.
Technical Support Center: MBX-1162 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel peptide therapeutic, MBX-1162. The information is designed to help optimize dose-response curve generation and address common experimental challenges.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
| Question | Possible Causes | Solutions |
| Why am I observing high variability between my replicates? | 1. Inconsistent Cell Seeding: Uneven cell distribution across wells. 2. Edge Effects: Increased evaporation in the outer wells of the microplate. 3. Peptide Handling: Improper dissolution or storage of this compound. 4. Pipetting Errors: Inaccurate dispensing of reagents or peptide dilutions. | 1. Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and verify cell density with a cell counter. 2. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[1] 3. Follow the recommended solubilization protocol strictly. Aliquot the peptide upon reconstitution to avoid repeated freeze-thaw cycles. 4. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique. |
| My dose-response curve is flat or has a very shallow slope. | 1. Inactive Peptide: this compound may have degraded due to improper storage or handling. 2. Incorrect Concentration Range: The tested concentrations are too low to elicit a response or too high (saturating). 3. Assay Insensitivity: The chosen assay may not be sensitive enough to detect the biological response. 4. Cell Health: Cells may be unhealthy, stressed, or at an incorrect passage number. | 1. Use a fresh aliquot of this compound. Confirm storage conditions (-20°C or -80°C, lyophilized). 2. Perform a wider range of serial dilutions (e.g., from 1 pM to 1 µM) in a pilot experiment to identify the dynamic range. 3. Consider a more sensitive downstream readout (e.g., a cAMP accumulation assay for a GPCR agonist). 4. Ensure cells are in the logarithmic growth phase with high viability (>95%). Use cells within a consistent, low passage number range.[2] |
| The IC50/EC50 value is significantly different from expected values. | 1. Reagent Variability: Differences in lots of media, serum, or assay reagents. 2. Incorrect Incubation Times: Inconsistent incubation periods for peptide treatment or assay development. 3. DMSO Concentration: High concentrations of DMSO (if used as a solvent) can be toxic to cells. 4. Cell Line Variation: Genetic drift or misidentification of the cell line. | 1. Qualify new lots of critical reagents against the old lot to ensure consistency. 2. Standardize all incubation times and temperatures. Use a calibrated timer. 3. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. 4. Perform cell line authentication (e.g., STR profiling) to confirm the identity of your cells. |
| I am seeing high background signal in my assay. | 1. Insufficient Blocking: Inadequate blocking can lead to non-specific binding of antibodies or reagents. 2. Incomplete Washing: Residual reagents remaining in the wells after washing steps. 3. Contamination: Mycoplasma or bacterial contamination affecting cell health and assay performance. | 1. Optimize the blocking step by testing different blocking buffers and increasing the incubation time. 2. Ensure thorough but gentle washing of wells. Increase the number of wash cycles if necessary. 3. Regularly test for mycoplasma contamination. Discard any contaminated cultures and decontaminate equipment. |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound? A1: Peptides should be reconstituted in a sterile, appropriate solvent (e.g., sterile water, PBS, or a buffer recommended in the product datasheet) to create a concentrated stock solution. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Before use, allow an aliquot to thaw completely at room temperature.
Q2: What purity level of this compound is recommended for cell-based assays? A2: For cell-based studies, a peptide purity of >95% is essential to ensure that the observed biological effects are attributable to the peptide itself and not to impurities from the synthesis process.
Q3: What is the expected mechanism of action for this compound? A3: this compound is hypothesized to be a dual agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR). Activation of these receptors on pancreatic beta-cells is known to increase intracellular cyclic adenosine monophosphate (cAMP), leading to enhanced glucose-dependent insulin secretion.
Q4: What are some common controls to include in my dose-response experiment? A4: Always include the following controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO, PBS) to determine the baseline response (0% inhibition or 100% viability).
-
Positive Control: A known agonist for the target receptor to confirm that the assay system is responsive.
-
Negative Control (No Cells): Wells containing only media and assay reagents to measure the background signal.
Q5: How can I mitigate the "edge effect" in my 96-well plate assays? A5: The edge effect is a phenomenon where wells on the perimeter of a microplate behave differently, often due to increased evaporation. To mitigate this, fill the outer wells with sterile water or media without cells to create a more uniform humidity environment across the plate.[1] Additionally, using lids designed to reduce evaporation and randomizing the placement of samples on the plate can help distribute any positional bias.[1]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a cAMP Assay
The following table summarizes example data from a cAMP accumulation assay in cells expressing both GLP-1R and GIPR. The half-maximal effective concentration (EC50) is a key parameter derived from the dose-response curve.
| Compound | Target(s) | Assay Type | Cell Line | EC50 (nM) | Hill Slope | Max Response (% of Control) |
| This compound | GLP-1R / GIPR | cAMP Accumulation | HEK293-GLP1R/GIPR | 0.25 | 1.1 | 110% |
| GLP-1 (7-36) | GLP-1R | cAMP Accumulation | HEK293-GLP1R/GIPR | 0.10 | 1.0 | 100% |
| GIP | GIPR | cAMP Accumulation | HEK293-GLP1R/GIPR | 0.05 | 1.2 | 105% |
Note: The data presented here is for illustrative purposes only and may not reflect the actual performance of this compound.
Experimental Protocols
Detailed Methodology for a Cell-Based cAMP Dose-Response Assay
This protocol outlines a typical workflow for assessing the potency of this compound by measuring cAMP production in a host cell line engineered to express the target receptors.
1. Cell Culture and Seeding:
- Culture HEK293 cells stably co-expressing human GLP-1R and GIPR in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics) at 37°C in a 5% CO2 incubator.
- Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation buffer.
- Perform a cell count and assess viability using a method like Trypan Blue exclusion (viability should be >95%).
- Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 20,000 cells/well).
- Seed the cells into a white, opaque 96-well microplate and incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in sterile DMSO.
- Perform a serial dilution series of the this compound stock solution in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor) to generate a range of concentrations (e.g., 1 pM to 1 µM).
- Carefully remove the culture media from the cell plate.
- Add the diluted this compound and control compounds to the respective wells.
- Incubate the plate at 37°C for the optimized treatment period (e.g., 30 minutes).
3. cAMP Detection:
- Following incubation, lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or luminescence-based assays). Follow the manufacturer's instructions precisely.
- Measure the signal using a compatible plate reader.
4. Data Analysis:
- Normalize the data using the vehicle control (0% response) and a positive control or a saturating dose of a known agonist (100% response).
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value, Hill slope, and maximum response.
Visualizations
Caption: Hypothetical signaling pathway for the GLP-1R/GIPR co-agonist this compound.
Caption: General experimental workflow for a dose-response assay.
Caption: Troubleshooting flowchart for inconsistent dose-response curves.
References
- 1. An imbalanced GLP-1R/GIPR co-agonist peptide with a site-specific N-terminal PEGylation to maximize metabolic benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining MBX-1162 Delivery Methods
Welcome to the technical support center for MBX-1162. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the delivery methods of this compound for your research needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Troubleshooting Guides
This section addresses common challenges that may be encountered during the handling and delivery of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Stock Solution | The solubility limit of this compound may be exceeded at lower temperatures, or the solvent may not be ideal for cryogenic storage.[1] | Solvent Choice: Ensure DMSO or another suitable organic solvent is used for the initial stock solution. For aqueous buffers, ensure the final concentration of the organic solvent is low (e.g., <0.5%) to prevent precipitation. Thawing Protocol: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[1] |
| Inconsistent Experimental Results | This could be due to the degradation of this compound in solution, leading to a loss of activity.[1] | Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.[1] Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. pH Stability: Ensure the pH of your experimental buffer is compatible with this compound stability. |
| High Background Signal in Assays | Compound aggregation at high concentrations can lead to non-specific activity.[2] | Concentration-Response Curve: Perform a dose-response experiment to determine the optimal concentration range. Aggregating compounds often exhibit a steep, non-saturating curve.[2] Include Detergent: Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to help prevent aggregation.[2] |
| Vehicle Control (e.g., DMSO) Shows a Biological Effect | The final concentration of the solvent in the experimental well may be too high.[2][3] | Minimize Solvent Concentration: Keep the final concentration of DMSO or other organic solvents below 0.5%, and ideally below 0.1%.[2] Consistent Controls: Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on its predicted properties, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[4] For aqueous solutions, it is recommended to first prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[2]
Q2: How should I store this compound stock solutions?
A2: For long-term stability, powdered this compound should be stored at -20°C.[4] Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1][3]
Q3: I am observing lower than expected potency in my cell-based assays compared to biochemical assays. What could be the reason?
A3: Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors.[2] Several factors could contribute to this:
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Cell Permeability: this compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration.[2]
-
Efflux Pumps: The cells may be actively transporting this compound out via efflux pumps, reducing its effective intracellular concentration.[2]
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Protein Binding: this compound might bind to other cellular proteins or lipids, reducing the amount available to bind to its intended target.[2]
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Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[2]
Q4: How can I confirm that the observed phenotype is due to the specific inhibition of the target by this compound and not off-target effects?
A4: To validate the on-target activity of this compound, consider the following control experiments:
-
Use a Negative Control Analog: If available, use a structurally similar but inactive version of this compound. This control should not produce the same biological effect.[2]
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Target Knockdown/Knockout: Employ genetic methods like siRNA or CRISPR to reduce or eliminate the expression of the target protein. The resulting phenotype should mimic the effect of this compound if the inhibitor is on-target.[2]
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Rescue Experiments: Overexpress a mutated version of the target protein that is resistant to this compound. If this rescues the phenotype, it strongly supports an on-target mechanism.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution of this compound and subsequent working solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Appropriate aqueous buffer for the experiment (e.g., PBS, cell culture medium)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in 100% DMSO. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex the solution gently until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
For experiments, prepare fresh working solutions by diluting the stock solution into the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration is below 0.5%.
Protocol 2: In Vitro Cell-Based Assay with this compound
Objective: To determine the potency (e.g., IC50) of this compound in a cell-based assay.
Materials:
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Cells of interest
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96-well cell culture plates
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Cell culture medium
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This compound working solutions
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Cell viability reagent (e.g., MTT, CellTiter-Glo®)
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Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare a serial dilution of this compound in cell culture medium from your stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
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Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration.
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After incubation, measure the desired endpoint (e.g., cell viability, target inhibition) using an appropriate assay.
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Plot the results as a dose-response curve and calculate the IC50 value.
Visualizations
Caption: A general workflow for preparing and testing this compound in a cell-based assay.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
Validation & Comparative
Unraveling MBX-1162: A Case of Mistaken Identity in Drug Development
A comprehensive review of publicly available scientific and clinical data reveals that MBX-1162 is not an investigational small molecule inhibitor under development by MBX Biosciences for common therapeutic areas such as oncology or metabolic disorders. Instead, this compound is identified as a bisindole compound studied in the context of antibacterial resistance mechanisms in Staphylococcus aureus.[1][2][3][4] This critical distinction highlights a case of mistaken identity, as MBX Biosciences' known pipeline consists of peptide-based therapeutics.
This guide aims to clarify the identity of this compound and provide an overview of the actual therapeutic candidates being developed by MBX Biosciences, thereby redirecting researchers, scientists, and drug development professionals to the correct context for these investigational therapies.
The True Identity of this compound
This compound is a chemical compound with the molecular formula C30H28N6.[2][3] Its primary mention in scientific literature is in relation to its role in efflux-mediated resistance in Staphylococcus aureus, where it has been shown to be associated with the substrate specificity of the MepA multidrug efflux pump and its transcriptional regulator MepR.[1][2]
Crucially, there is no publicly available information to suggest that this compound is being investigated in clinical trials for any human disease, nor is it part of the declared pipeline of MBX Biosciences.[5][6] Therefore, a comparison guide detailing its performance against other small molecule inhibitors in a therapeutic context cannot be constructed at this time due to the absence of relevant data.
MBX Biosciences' Pipeline: A Focus on Peptide Therapeutics
In contrast to the profile of this compound, MBX Biosciences is a clinical-stage biopharmaceutical company focused on developing novel peptide therapies for endocrine and metabolic disorders.[6] Their pipeline features several promising candidates, none of which are small molecule inhibitors. The leading investigational therapies include:
-
Imapextide (MBX-1416): A potential treatment for post-bariatric hypoglycemia (PBH), a serious complication of bariatric surgery.[5] Imapextide is a glucagon-like peptide-1 (GLP-1) receptor antagonist designed for once-weekly administration.[5]
-
Canvuparatide (MBX-2109): A long-acting parathyroid hormone (PTH) replacement therapy in development for chronic hypoparathyroidism.[5]
-
MBX-4291: An investigational therapy for the treatment of obesity.[5]
These peptide-based therapeutics represent the core focus of MBX Biosciences and are at various stages of clinical development.
Conclusion
The initial query regarding a comparative guide for the small molecule inhibitor this compound stems from an apparent misattribution of the compound to MBX Biosciences and its therapeutic pipeline. The available evidence confirms that this compound is a research compound associated with antibacterial resistance, while MBX Biosciences is advancing a portfolio of peptide-based candidates for endocrine and metabolic diseases. For researchers and professionals in the field of drug development, it is essential to focus on the publicly disclosed pipeline of MBX Biosciences for accurate and relevant information on their innovative therapeutic approaches. Further inquiries into small molecule inhibitors should be directed toward compounds with established roles in relevant therapeutic areas and for which comparative data is available.
References
No Public Data Available for MBX-1162 to Validate Efficacy Against a Known Standard
A comprehensive search for the investigational compound MBX-1162 has yielded no publicly available information regarding its mechanism of action, targeted signaling pathways, or any clinical or preclinical efficacy data. Therefore, a comparison guide validating its performance against a known standard cannot be constructed at this time.
Information from MBX Biosciences, the developer, and public clinical trial registries do not contain any mentions of a compound designated this compound. It is possible that this is an internal designation not yet disclosed, a typographical error, or an early-stage compound with no published data.
While information on this compound is unavailable, MBX Biosciences has other candidates in its pipeline with some public information:
-
MBX-1416: A long-acting glucagon-like peptide-1 (GLP-1) receptor antagonist being investigated for post-bariatric hypoglycemia (PBH).[1] Phase 1 trial results for MBX-1416 in healthy volunteers have been announced, indicating it was well-tolerated and showed a favorable safety profile.[2] The company plans to initiate a Phase 2 study in patients with PBH.[2]
-
MBX-4291: A GLP-1/GIP co-agonist prodrug candidate for the treatment of obesity.[3] This compound has entered a Phase 1 clinical trial to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in adults with obesity.[3] Preclinical studies suggested a similar activity profile and weight loss effects as tirzepatide.[3]
-
MBX-2109: A candidate for chronic hypoparathyroidism currently in a Phase 2 trial.[1]
-
MBQ-167: An oral therapeutic being evaluated in a Phase 1 trial for advanced breast cancer.[4]
Without specific data for this compound, a detailed comparison guide with quantitative data tables, experimental protocols, and visualizations of signaling pathways and workflows as requested cannot be generated. Further information on this specific compound is required to proceed with the user's request. Researchers and professionals interested in the work of MBX Biosciences are encouraged to monitor the company's official publications and announcements for any future disclosures regarding this compound.
References
- 1. investing.com [investing.com]
- 2. Early success for MBX in Phase I trial of GLP-1RA for hypoglycaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. investing.com [investing.com]
- 4. A Study of Oral MBQ-167 in Participants With Advanced Breast Cancer | Clinical Research Trial Listing [centerwatch.com]
Unraveling the Experimental Profile of Imapextide (MBX 1416): A Comparative Guide for Researchers
Initial investigations into "MBX-1162" have not yielded information on a compound with this designation. However, extensive research points towards a high likelihood of this being a reference to Imapextide (MBX 1416), a promising therapeutic candidate from MBX Biosciences. This guide, therefore, focuses on the available experimental findings for Imapextide, offering a comparative analysis for researchers, scientists, and drug development professionals.
Imapextide (MBX 1416) is a long-acting, injectable glucagon-like peptide-1 (GLP-1) receptor antagonist currently under investigation for the treatment of post-bariatric hypoglycemia (PBH).[1][2][3] This condition is a debilitating complication of bariatric surgery, characterized by severe drops in blood sugar levels after meals. The following sections provide a detailed overview of the experimental data available for Imapextide, its mechanism of action, and a comparison with existing treatment strategies for PBH.
Quantitative Data Summary
The primary source of quantitative data for Imapextide stems from its Phase 1 clinical trial (NCT06036784), a randomized, double-blind, placebo-controlled study involving single ascending doses (SAD) and multiple ascending doses (MAD) in healthy adult volunteers.[1][2][3][4] While comprehensive numerical data from the trial is not yet fully published, the following tables summarize the key disclosed findings.
Table 1: Phase 1 Clinical Trial Design
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |
| Participants | 32 healthy adults | 23 healthy adults |
| Dosing | 10 mg, 30 mg, 100 mg, 200 mg (subcutaneous) | 10 mg, 30 mg (subcutaneous) |
| Control | Placebo | Placebo |
| Primary Endpoints | Safety and Tolerability | Safety and Tolerability |
| Secondary Endpoints | Pharmacokinetics (PK) and Pharmacodynamics (PD) | Pharmacokinetics (PK) and Pharmacodynamics (PD) |
Source: MBX Biosciences Press Releases, ClinicalTrials.gov[1][2][3][5]
Table 2: Key Pharmacokinetic and Safety Findings from the Phase 1 Trial
| Parameter | Finding |
| Half-Life | Median half-life of approximately 90 hours in the MAD cohort, supporting once-weekly dosing.[2][4] |
| Safety Profile | Generally well-tolerated with a favorable safety profile.[1][2][3] |
| Adverse Events | No serious adverse events reported. The majority of treatment-emergent adverse events were mild to moderate in severity.[1][2][3] |
| Injection Site Reactions | The most common adverse events were injection site reactions, with 88% being mild or moderate.[1][2] |
Source: MBX Biosciences Press Releases[1][2][3]
Experimental Protocols
Detailed experimental protocols for the clinical and preclinical studies of Imapextide are not yet publicly available in full. However, based on press releases and clinical trial registry information, the following methodologies were employed.
Phase 1 Clinical Trial (NCT06036784) Methodology
The study was a randomized, double-blind, placebo-controlled trial conducted in healthy adult volunteers.[1][2][3][4] Participants were enrolled in either a single ascending dose (SAD) or multiple ascending dose (MAD) cohort. In the SAD portion, subjects received a single subcutaneous injection of Imapextide at varying doses or a placebo. In the MAD portion, subjects received multiple subcutaneous injections. The primary outcomes assessed were safety and tolerability, monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Secondary outcomes included pharmacokinetic parameters (e.g., half-life, maximum concentration) and pharmacodynamic markers.
Preclinical Study Methodology
Preclinical assessments of Imapextide were conducted in Sprague Dawley rats and diet-induced obese (DIO) mice. These studies evaluated the pharmacokinetics and pharmacodynamics of Imapextide. Key experiments included intraperitoneal glucose tolerance tests (IPGTT) to assess the effect on blood glucose levels.
Signaling Pathway and Mechanism of Action
Imapextide functions as a GLP-1 receptor antagonist. In post-bariatric hypoglycemia, an exaggerated secretion of GLP-1 after a meal leads to excessive insulin release and subsequent hypoglycemia. By blocking the GLP-1 receptor, Imapextide is expected to normalize the insulin response and prevent the severe drop in blood glucose.
The GLP-1 receptor is a G-protein coupled receptor that, upon activation by GLP-1, primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which plays a crucial role in potentiating glucose-stimulated insulin secretion from pancreatic beta cells.
Caption: GLP-1 Receptor Signaling and the antagonistic action of Imapextide.
Experimental Workflow
The clinical development of Imapextide follows a standard workflow for pharmaceutical drugs.
Caption: Clinical development workflow for Imapextide (MBX 1416).
Comparison with Alternatives
Currently, there are no FDA-approved medications specifically for post-bariatric hypoglycemia. The standard of care primarily involves dietary modifications and off-label use of certain drugs.
Table 3: Comparison of Imapextide (MBX 1416) with Current PBH Management Strategies
| Treatment | Mechanism of Action | Advantages | Disadvantages |
| Dietary Modification | Slowing carbohydrate absorption and reducing insulin spikes. | Non-pharmacological, first-line approach. | Often insufficient for severe cases; requires significant patient adherence. |
| Acarbose (Off-label) | Alpha-glucosidase inhibitor; delays carbohydrate absorption. | Oral administration. | Gastrointestinal side effects (flatulence, diarrhea). |
| Diazoxide (Off-label) | ATP-sensitive potassium channel opener; inhibits insulin secretion. | Can be effective in some cases. | Side effects include fluid retention and hirsutism. |
| Somatostatin Analogs (Off-label) | Inhibit the secretion of multiple hormones, including insulin and GLP-1. | Can be effective for refractory cases. | Requires injection; can cause gallbladder issues with long-term use. |
| Imapextide (MBX 1416) (Investigational) | GLP-1 receptor antagonist. | Targeted mechanism for PBH; long half-life allows for infrequent dosing. | Still in clinical development; long-term safety and efficacy not yet established. |
Conclusion
Imapextide (MBX 1416) represents a targeted and potentially promising therapeutic option for the management of post-bariatric hypoglycemia. The positive safety and pharmacokinetic profile from the Phase 1 trial are encouraging.[1][2][3][4] As more quantitative data from ongoing and future clinical trials become available, a more comprehensive assessment of its reproducibility and clinical utility will be possible. Researchers in the field of metabolic disorders and drug development should closely monitor the progress of Imapextide as it advances through clinical investigation.
References
- 1. MBX Biosciences Announces Positive Phase 1 Topline Results for Post-Bariatric Hypoglycemia Treatment [drug-dev.com]
- 2. MBX Biosciences Announces Positive Phase 1 Topline Results for MBX 1416 for the Treatment of Post-bariatric Hypoglycemia - MBX Bio [investors.mbxbio.com]
- 3. MBX Biosciences Announces Positive Phase 1 Topline Results [globenewswire.com]
- 4. Early success for MBX in Phase I trial of GLP-1RA for hypoglycaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Cross-Validation of MBX-1162's Antibacterial Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antibacterial activity of MBX-1162, a novel bisindole compound, against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The data presented here is intended to offer a clear, objective comparison of this compound's performance against established antibiotics, supported by detailed experimental protocols and visual representations of its proposed mechanism of action and the methodologies used for its evaluation.
Comparative Analysis of In Vitro Activity
The antibacterial efficacy of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits visible bacterial growth. The following tables summarize the MIC90 values (the MIC required to inhibit the growth of 90% of tested isolates) of this compound in comparison to other standard-of-care antibiotics across a diverse range of bacterial species, including multidrug-resistant strains.
Gram-Positive Bacteria
| Organism (No. of Isolates) | This compound | Vancomycin | Linezolid | Daptomycin | Penicillin |
| Staphylococcus aureus (MSSA) (20) | 0.008 | 1 | 2 | 0.5 | 0.06 |
| Staphylococcus aureus (MRSA) (20) | 0.008 | 1 | 2 | 0.5 | >16 |
| Staphylococcus epidermidis (MSSE) (15) | 0.004 | 2 | 1 | 1 | 0.06 |
| Staphylococcus epidermidis (MRSE) (15) | 0.004 | 2 | 1 | 1 | >16 |
| Enterococcus faecalis (VSE) (20) | 0.015 | 2 | 2 | 2 | 4 |
| Enterococcus faecalis (VRE) (20) | 0.015 | >64 | 2 | 2 | >16 |
| Enterococcus faecium (VSE) (15) | 0.008 | 1 | 2 | 4 | >16 |
| Enterococcus faecium (VRE) (15) | 0.008 | >64 | 2 | 4 | >16 |
| Streptococcus pneumoniae (PSSP) (20) | 0.004 | 0.5 | 1 | 0.5 | 0.015 |
| Streptococcus pneumoniae (PRSP) (20) | 0.004 | 0.5 | 1 | 0.5 | 4 |
| Streptococcus agalactiae (20) | 0.008 | 0.5 | 1 | 1 | 0.06 |
| Clostridium difficile (10) | 0.015 | 1 | 1 | NA | NA |
All values are in µg/mL. Data sourced from a comparative in vitro study of novel bis-indole antibacterials.[1]
Gram-Negative Bacteria
| Organism (No. of Isolates) | This compound | Ciprofloxacin | Ceftazidime | Imipenem | Amikacin |
| Acinetobacter baumannii (20) | 4 | >16 | >64 | >32 | >64 |
| Pseudomonas aeruginosa (20) | 4 | >16 | >64 | >32 | >64 |
| Klebsiella pneumoniae (20) | 1 | >16 | >64 | 4 | >64 |
| Escherichia coli (20) | 0.12 | >16 | >64 | >32 | >64 |
All values are in µg/mL. Data sourced from a comparative in vitro study of novel bis-indole antibacterials.[1]
Mechanism of Action: The MepA/MepR Efflux Pump System in S. aureus
This compound belongs to the bisindole class of compounds. In Staphylococcus aureus, the antibacterial activity of some bisindoles has been linked to the MepA/MepR efflux pump system. MepA is a multidrug efflux pump that can expel antimicrobial agents from the bacterial cell, conferring resistance. The expression of the mepA gene is controlled by the transcriptional repressor MepR. It is hypothesized that certain bisindole compounds can interact with MepR, leading to the de-repression of mepA expression, while other related compounds may be substrates for the MepA pump itself. The differential interaction of bisindoles with MepA and MepR is an area of ongoing research.
Caption: Proposed interaction of bisindoles with the MepA/MepR efflux system in S. aureus.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
Bacterial isolates were grown on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours at 35°C.
-
Several colonies were suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10^8^ CFU/mL.
-
The standardized suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5^ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
-
This compound and comparator antibiotics were dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions.
-
Serial twofold dilutions of each antimicrobial agent were prepared in CAMHB in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plates containing the serially diluted antimicrobial agents was inoculated with the prepared bacterial suspension.
-
The final volume in each well was 100 µL.
-
The plates were incubated at 35°C for 16-20 hours in ambient air.
4. Determination of MIC:
-
Following incubation, the microtiter plates were visually inspected for bacterial growth.
-
The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.
-
Appropriate quality control strains were included in each assay to ensure the accuracy of the results.
Caption: Experimental workflow for the broth microdilution MIC assay.
References
Head-to-Head Study: MBX-4291 Poised to Challenge Established Obesity Treatments
For Immediate Release
CARMEL, Ind. - As the landscape of obesity pharmacotherapeutics continues to rapidly evolve, MBX Biosciences is advancing its next-generation GLP-1/GIP co-agonist, MBX-4291, through clinical development.[1][2][3] This comparison guide provides a detailed analysis of MBX-4291's preclinical data against publicly available information for the leading competitor, tirzepatide, and the widely prescribed GLP-1 receptor agonist, semaglutide. This guide is intended for researchers, scientists, and drug development professionals to objectively assess the current and emerging therapeutic options for obesity.
MBX-4291 is engineered as a long-acting prodrug with the potential for once-monthly administration, a significant potential advantage over the current weekly injection schedules of tirzepatide and semaglutide.[1][4] Preclinical data suggest that MBX-4291 exhibits a comparable in vitro binding and activity profile to tirzepatide, with similar efficacy in reducing body weight and food intake in animal models of diet-induced obesity.[1][4][5]
Mechanism of Action: Dual Incretin Agonism
MBX-4291, like tirzepatide, is a dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR).[1][6] This dual agonism is believed to provide synergistic effects on glucose control, appetite regulation, and energy expenditure.[7][8][9] In contrast, semaglutide's mechanism is focused solely on the activation of the GLP-1 receptor.[10]
Activation of both GLP-1R and GIPR in pancreatic beta-cells leads to enhanced glucose-dependent insulin secretion.[11] In the brain, these receptors are involved in satiety signaling, leading to reduced food intake.[7] The signaling cascade for both receptors primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[11][12]
Preclinical and Clinical Performance: A Comparative Overview
The following tables summarize the available preclinical data for MBX-4291 and the clinical trial data for tirzepatide and semaglutide in individuals with obesity.
Table 1: Preclinical Efficacy of MBX-4291 and Tirzepatide
| Parameter | MBX-4291 (active drug) | Tirzepatide | Animal Model |
| In Vitro Receptor Binding | Similar to Tirzepatide | Similar to MBX-4291 | Human GLP-1R and GIPR |
| Body Weight Reduction | Comparable to Tirzepatide | Comparable to MBX-4291 | Diet-Induced Obesity (DIO) Mice |
| Food Intake Reduction | Comparable to Tirzepatide | Comparable to MBX-4291 | Diet-Induced Obesity (DIO) Mice |
| Duration of Action | Extended duration | Shorter than MBX-4291 | Nonhuman Primates |
Data for MBX-4291 is based on preclinical studies.[1][4][5]
Table 2: Clinical Efficacy of Tirzepatide and Semaglutide in Obesity (without Type 2 Diabetes)
| Parameter | Tirzepatide (SURMOUNT-1) | Semaglutide (STEP 1) |
| Primary Endpoint | ||
| Mean % Weight Change (Week 72/68) | -15.0% (5mg), -19.5% (10mg), -20.9% (15mg) | -14.9% (2.4mg) |
| % of Patients with ≥5% Weight Loss | 85% (5mg), 89% (10mg), 91% (15mg) | 86.4% |
| Secondary Endpoints | ||
| % of Patients with ≥20% Weight Loss | 30% (5mg), 50% (10mg), 57% (15mg) | 32% |
| Common Adverse Events | Nausea, diarrhea, constipation, vomiting | Nausea, diarrhea, vomiting, constipation |
Data from the SURMOUNT-1[13] and STEP 1[14] clinical trials.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate these compounds.
In Vitro Receptor Activation Assay (cAMP Accumulation)
This assay quantifies the ability of a compound to activate the GLP-1 and GIP receptors.
Protocol:
-
Cell Culture: Stably transfected HEK293 cells expressing either human GLP-1R or GIPR are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and incubated overnight.
-
Compound Addition: The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and serial dilutions of the test compound or a reference agonist.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with fluorescence or luminescence detection.[11][15]
-
Data Analysis: The data are analyzed using a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.
Preclinical In Vivo Model (Diet-Induced Obesity)
The diet-induced obesity (DIO) mouse model is a standard for evaluating the efficacy of anti-obesity therapeutics.[16]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. youtube.com [youtube.com]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. Tirzepatide once weekly for the treatment of obesity in people with type 2 diabetes (SURMOUNT-2): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diet-induced obesity murine model [protocols.io]
- 13. hcplive.com [hcplive.com]
- 14. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cci-cic.org [cci-cic.org]
- 16. Tirzepatide Once Weekly for the Treatment of Obesity in People With Type 2 Diabetes - American College of Cardiology [acc.org]
In Vivo Therapeutic Window of MBX Biosciences' Peptide Candidates: A Comparative Guide
Absence of Data on MBX-1162 Prompts Analysis of Alternative Compounds
Initial literature and data searches for "this compound" did not yield any information, suggesting a possible misnomer or early-stage designation that is not publicly available. This guide therefore provides a comparative analysis of the in vivo validation and therapeutic window of three other clinical-stage candidates from MBX Biosciences: MBX-1416 (Imapextide) , MBX-4291 , and MBX-2109 (Canvuparatide) . These compounds, developed using MBX's proprietary Precision Endocrine Peptide™ (PEP™) platform, are designed to have optimized pharmaceutical properties, including extended half-lives and improved tolerability.
This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to objectively compare the performance and therapeutic potential of these novel peptide therapies.
Comparative Overview of MBX Biosciences' Investigational Peptides
The following tables summarize the key characteristics and available in vivo data for MBX-1416, MBX-4291, and MBX-2109.
Table 1: Compound Characteristics and Development Status
| Feature | MBX-1416 (Imapextide) | MBX-4291 | MBX-2109 (Canvuparatide) |
| Target Indication | Post-Bariatric Hypoglycemia (PBH) | Obesity | Chronic Hypoparathyroidism (HP) |
| Mechanism of Action | Glucagon-like peptide-1 (GLP-1) receptor antagonist | Glucagon-like peptide-1 (GLP-1) / Glucose-dependent insulinotropic polypeptide (GIP) receptor co-agonist | Parathyroid hormone (PTH) peptide prodrug |
| Therapeutic Goal | Prevent severe hypoglycemia | Induce weight loss and improve metabolic parameters | Restore normal PTH physiology and correct mineral imbalances |
| Development Phase | Phase 2 initiated | Phase 1 initiated | Phase 2 initiated |
| Dosing Regimen | Once-weekly subcutaneous injection | Potential for once-monthly subcutaneous injection | Once-weekly subcutaneous injection |
Table 2: Summary of Preclinical In Vivo Data
| Parameter | MBX-1416 | MBX-4291 | MBX-2109 |
| Animal Models | Sprague-Dawley rats, Diet-induced obese (DIO) mice | Diet-induced obese (DIO) mice, Nonhuman primates | Data not available in public sources |
| Efficacy Readouts | Elevated and sustained blood glucose levels[1][2] | Reduction in body weight and food intake comparable to tirzepatide[3][4][5] | Not applicable |
| Safety/Tolerability | No effect on body weight or food intake when given alone[2] | Improved gastrointestinal tolerability is a design goal[4][5] | Not applicable |
Table 3: Summary of Phase 1 Clinical Trial Data
| Parameter | MBX-1416 | MBX-4291 | MBX-2109 |
| Population | Healthy adult volunteers[6][7][8] | Adults with obesity[4][5] | Healthy adult volunteers[9][10] |
| Primary Endpoints | Safety and tolerability[6] | Safety, tolerability, pharmacokinetics, and pharmacodynamics[4][5] | Safety and tolerability[9][10] |
| Safety Findings | Generally well-tolerated with a favorable safety profile. No serious adverse events reported. Mild to moderate injection site reactions were the most common adverse events.[6][8] | Trial initiated; data not yet available.[4][5] | Generally well-tolerated. No severe or serious drug-related adverse effects.[10] |
| Pharmacokinetics | Dose-proportional exposure with a median half-life of approximately 90 hours, supporting once-weekly dosing.[7][8] | Designed for a long duration of action to support once-monthly dosing.[4][5][11] | Half-life of the biologically active peptide is 184 to 213 hours, supporting once-weekly administration.[12] |
| Pharmacodynamics | Increased GLP-1 levels after a mixed meal tolerance test, suggesting a potential therapeutic benefit.[6][7] | Preclinical data suggests similar activity to tirzepatide.[4][5][11] | Increased albumin-adjusted serum calcium and suppressed endogenous PTH.[10] |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic targets of each compound are reflected in their mechanisms of action.
Caption: MBX-1416 acts as a GLP-1 receptor antagonist, blocking the action of GLP-1 on pancreatic β-cells to prevent excessive insulin secretion and subsequent hypoglycemia.
Caption: MBX-4291 is a co-agonist for both the GLP-1 and GIP receptors, leading to a cellular response that promotes weight loss and improves metabolic function.
Caption: MBX-2109 is a prodrug that is converted into an active PTH peptide, which then acts as an agonist at the PTH receptor to regulate calcium homeostasis.
Experimental Protocols
Detailed experimental protocols for the clinical trials are registered on clinicaltrials.gov. The preclinical study designs, as described in the available literature, are summarized below.
MBX-1416 Preclinical In Vivo Studies[1][2]
-
Pharmacokinetic Assessment:
-
Animal Model: Sprague-Dawley rats.
-
Methodology: A single subcutaneous dose of MBX-1416 was administered to assess dose-proportionality of plasma exposure (Cmax and AUCinf).
-
-
Mechanism of Action and Efficacy:
-
Animal Model: Sprague-Dawley rats and diet-induced obese (DIO) mice.
-
Methodology:
-
To confirm GLP-1 receptor antagonism, the ability of MBX-1416 to reverse the anorectic and weight loss effects of the GLP-1 agonist semaglutide was evaluated in rats.
-
An intraperitoneal glucose tolerance test (IPGTT) was performed in DIO mice 24 hours after a single dose of MBX-1416 or the unmodified GLP-1 antagonist exendin 9-39 (Ex9) to assess the effect on glucose excursion.
-
-
MBX-4291 Preclinical In Vivo Studies[3][4][5]
-
Efficacy Assessment:
-
Animal Model: Diet-induced obese (DIO) mice.
-
Methodology: The active component of MBX-4291 was administered to DIO mice, and changes in body weight and food intake were compared to those observed with tirzepatide.
-
-
Duration of Action Assessment:
-
Animal Model: Nonhuman primates.
-
Methodology: The duration of the therapeutic effect of the active component of MBX-4291 was compared to that of tirzepatide to evaluate its potential for less frequent dosing.
-
Experimental Workflow
The general workflow for the in vivo validation of these peptide candidates follows a standard drug development path from preclinical assessment to clinical trials.
Caption: A generalized workflow for the in vivo validation of therapeutic peptides, from preclinical studies in animal models to multi-phase clinical trials in human subjects.
Conclusion
While information on this compound is unavailable, the clinical development pipeline of MBX Biosciences showcases a portfolio of promising peptide-based therapies for various endocrine and metabolic disorders. The available preclinical and Phase 1 data for MBX-1416, MBX-4291, and MBX-2109 suggest favorable safety profiles and pharmacokinetic properties that support their intended less-frequent dosing regimens. The therapeutic window for each of these compounds will be further elucidated as they progress through later-stage clinical trials. The data gathered to date provides a strong rationale for their continued development and highlights the potential of the PEP™ platform to generate novel therapeutics with improved clinical outcomes.
References
- 1. investors.mbxbio.com [investors.mbxbio.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. MBX Biosciences unveils new, long-acting antiobesity asset | BioWorld [bioworld.com]
- 4. MBX Biosciences Doses First Participant in Phase 1 Trial of MBX 4291 for the Treatment of Obesity [drug-dev.com]
- 5. investing.com [investing.com]
- 6. MBX Biosciences Announces Positive Phase 1 Trial Results for MBX 1416, Moving Forward to Phase 2 Study in 2025 | Nasdaq [nasdaq.com]
- 7. MBX Biosciences Announces Positive Phase 1 Topline Results [globenewswire.com]
- 8. MBX Biosciences Announces Positive Phase 1 Topline Results for Post-Bariatric Hypoglycemia Treatment [drug-dev.com]
- 9. MBX Biosciences Advances Phase 1 Clinical Trial of Long-Acting Parathyroid Hormone Peptide Prodrug, MBX 2109MBX 2109 is in clinical development for treatment of hypoparathyroidism - BioSpace [biospace.com]
- 10. MBX Biosciences Announces Positive Phase 1 Multiple Ascending Dose Data for MBX 2109, a Long-Acting Parathyroid Hormone Peptide Prodrug, in Healthy Adults - BioSpace [biospace.com]
- 11. biospace.com [biospace.com]
- 12. researchgate.net [researchgate.net]
Assessing the specificity of MBX-1162's biological action
Assessing the Specificity of MBX-1162's Biological Action: A Comparative Analysis
Introduction
This compound is a novel therapeutic agent under investigation. Understanding the specificity of its biological action is paramount for predicting its efficacy and potential side effects. This guide provides a comparative analysis of this compound's specificity, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Data Presentation
Currently, there is no publicly available quantitative data on the biological specificity of this compound. Information regarding its IC50 or Ki values against its intended target and a panel of off-targets has not been disclosed in the public domain. As such, a direct comparison with alternative compounds based on these metrics is not feasible at this time.
Experimental Protocols
Detailed experimental methodologies for assessing the specificity of this compound have not been publicly released. To provide a framework for how such an assessment would typically be conducted, a generalized experimental workflow is outlined below. This workflow represents a standard approach in the pharmaceutical industry for characterizing the selectivity of a new chemical entity.
Conceptual Experimental Workflow for Specificity Screening
The following diagram illustrates a typical workflow for assessing the specificity of a new drug candidate like this compound.
Independent Verification of Novel Peptide Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational peptide therapeutics from MBX Biosciences, MBX-1416 and MBX-4291, against current and emerging alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate independent verification of research claims. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Part 1: MBX-1416 for Post-Bariatric Hypoglycemia (PBH)
Post-bariatric hypoglycemia (PBH) is a debilitating complication of bariatric surgery characterized by excessive insulin secretion and subsequent low blood sugar levels after a meal.[1][2][3] Current management strategies are often limited and include dietary modifications and off-label use of various medications.[1][2][3] MBX-1416 is an investigational long-acting glucagon-like peptide-1 (GLP-1) receptor antagonist designed to address this unmet need.[4][5][6][7]
Mechanism of Action: MBX-1416 vs. Alternatives
MBX-1416 acts as a selective, reversible antagonist of the GLP-1 receptor.[8][9] In PBH, an exaggerated postprandial GLP-1 release is thought to contribute to excessive insulin secretion. By blocking the GLP-1 receptor, MBX-1416 aims to normalize the insulin response to a meal, thereby preventing hypoglycemia.[10]
Alternatives for PBH employ various mechanisms to control glucose and insulin levels.[1][11] These include:
-
Acarbose: An alpha-glucosidase inhibitor that delays carbohydrate absorption in the gut.[1]
-
Somatostatin Analogues (e.g., Octreotide, Pasireotide): Inhibit the secretion of multiple hormones, including insulin and GLP-1.[1]
-
GLP-1 Receptor Agonists (e.g., Liraglutide, Exenatide): While seemingly counterintuitive, low doses of these agents may help to downregulate the GLP-1 receptor response over time, leading to a more controlled insulin release.[1][12][13]
-
SGLT2 Inhibitors (e.g., Empagliflozin): Increase urinary glucose excretion.[14]
-
Calcium Channel Blockers (e.g., Verapamil): Can reduce insulin secretion.[2]
Signaling Pathway: GLP-1 Receptor Antagonism
Caption: GLP-1 receptor antagonism by MBX-1416 in pancreatic beta-cells.
Experimental Data: MBX-1416 Phase 1 Clinical Trial
MBX-1416 has completed a Phase 1 clinical trial in healthy adult volunteers.[4][5] The study was a randomized, double-blind, placebo-controlled trial evaluating single ascending doses (SAD) and multiple ascending doses (MAD).[4][15]
| Parameter | Single Ascending Dose (SAD) Cohorts | Multiple Ascending Dose (MAD) Cohorts |
| Doses | 10 mg, 30 mg, 100 mg, 200 mg | 10 mg, 30 mg (weekly for 4 weeks) |
| Primary Endpoint | Safety and Tolerability | Safety and Tolerability |
| Key Safety Findings | Generally well-tolerated; no serious adverse events.[4][5] | Generally well-tolerated; no serious adverse events.[4][5] |
| Pharmacokinetics (PK) | Dose-proportional increase in exposure.[5] | Median half-life of ~90 hours, supporting once-weekly dosing.[4][5][15] Median Tmax between 36 and 48 hours at steady state.[4][5] |
| Pharmacodynamics (PD) | Not reported | Apparent increase in GLP-1 peak within 60 minutes of a mixed meal tolerance test.[4][5] Slight acceleration of gastric emptying.[4][5] |
Experimental Protocols: Phase 1 Clinical Trial of MBX-1416
The Phase 1 trial (NCT06036784) was a randomized, double-blind, placebo-controlled study in healthy adult volunteers.[8][15]
-
Single Ascending Dose (SAD): 32 healthy adults were randomized to receive a single subcutaneous injection of placebo (n=8) or MBX-1416 at doses of 10 mg (n=6), 30 mg (n=6), 100 mg (n=6), or 200 mg (n=6).[4]
-
Multiple Ascending Dose (MAD): Healthy volunteers received four weekly subcutaneous injections of placebo or MBX-1416.
-
Endpoints: The primary endpoint was safety and tolerability. Secondary endpoints included pharmacokinetics and pharmacodynamics, which were assessed through measures such as blood concentration of the drug over time and response to a mixed meal tolerance test (MMTT) in the MAD cohort.[8]
Experimental Workflow: Mixed Meal Tolerance Test (MMTT)
Caption: Workflow for a Mixed Meal Tolerance Test (MMTT).
Part 2: MBX-4291 for Obesity
Obesity is a global health crisis with a significant need for effective and well-tolerated treatments. MBX-4291 is an investigational long-acting GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptor co-agonist prodrug.[16][17][18][19] It is being developed with the potential for once-monthly administration and improved tolerability compared to existing therapies.[18][19][20]
Mechanism of Action: MBX-4291 vs. Alternatives
MBX-4291 is a dual agonist, targeting both the GLP-1 and GIP receptors.[16][17] This mechanism is similar to the approved and highly effective anti-obesity medication, tirzepatide.[21] Activation of these receptors is known to regulate appetite, food intake, and glucose metabolism.[22][23]
Leading alternatives in the current market are also incretin-based therapies:
-
Tirzepatide (Zepbound®, Mounjaro®): A dual GLP-1/GIP receptor agonist administered once weekly.[22][24][25][26]
-
Semaglutide (Wegovy®, Ozempic®): A GLP-1 receptor agonist administered once weekly.[27][28][29][30]
Signaling Pathway: GLP-1/GIP Receptor Co-agonism
Caption: Dual activation of GLP-1 and GIP receptors by MBX-4291.
Preclinical and Early Clinical Data: MBX-4291
MBX-4291 is currently in a Phase 1 clinical trial.[16][18] Preclinical data has been presented, suggesting a similar activity profile and body weight loss to tirzepatide in diet-induced obese (DIO) mice.[20][31] Furthermore, preclinical studies in non-human primates have indicated an extended duration of action for the active component of MBX-4291 compared to tirzepatide, supporting the potential for monthly dosing.[20][31]
Comparative Efficacy of Alternatives in Obesity
The following table summarizes the weight loss efficacy of tirzepatide and semaglutide from key clinical trials in individuals with obesity without type 2 diabetes.
| Drug | Trial | Dosage | Mean Weight Loss |
| Tirzepatide | SURMOUNT-1 | 15 mg weekly | 22.5% over 72 weeks[22] |
| Semaglutide | STEP 1 | 2.4 mg weekly | 14.9% - 17.4% over 68 weeks[27] |
Experimental Protocols: Phase 1 Clinical Trial of MBX-4291
The Phase 1 trial of MBX-4291 (NCT07142707) is a randomized, double-blind, placebo-controlled, first-in-human study in adults with obesity.[20]
-
Part A (SAD): Five cohorts of 8 participants each will receive single ascending doses of MBX-4291 or placebo (3:1 randomization).[20]
-
Part B (MAD): Three cohorts of 8 participants each will receive four weekly administrations of MBX-4291 or placebo (3:1 randomization).[20]
-
Endpoints: The primary endpoints will assess the safety and tolerability of MBX-4291. Secondary endpoints will evaluate its pharmacokinetic and pharmacodynamic profiles.[18]
Experimental Workflow: Preclinical Evaluation in DIO Mice
Caption: Workflow for preclinical evaluation in a diet-induced obesity (DIO) mouse model.
References
- 1. Hypoglycemia post bariatric surgery: drugs with different mechanisms of action to treat a unique disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. Diagnosis and Management of Post-Bariatric Hypoglycemia | American Board of Family Medicine [jabfm.org]
- 4. MBX Biosciences Announces Positive Phase 1 Topline Results for Post-Bariatric Hypoglycemia Treatment [drug-dev.com]
- 5. MBX Biosciences Announces Positive Phase 1 Topline Results for MBX 1416 for the Treatment of Post-bariatric Hypoglycemia - MBX Bio [investors.mbxbio.com]
- 6. MBX Biosciences Announces Positive Phase 1 Trial Results for MBX 1416, Moving Forward to Phase 2 Study in 2025 | Nasdaq [nasdaq.com]
- 7. MBX Biosciences Announces Positive Phase 1 Topline Results [globenewswire.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. ccjm.org [ccjm.org]
- 11. Recommendations for the diagnosis and treatment of hypoglycaemia after bariatric surgery | Endocrinología, Diabetes y Nutrición (English ed.) [elsevier.es]
- 12. USE OF GLP-1 AGONIST EXENATIDE TO TREAT REACTIVE HYPOGLYCEMIA AFTER GASTIC BYPASS SURGERY - ProQuest [proquest.com]
- 13. The efficacy of GLP‐1RAs for the management of postprandial hypoglycemia following bariatric surgery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Early success for MBX in Phase I trial of GLP-1RA for hypoglycaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. MBX 4291 - AdisInsight [adisinsight.springer.com]
- 17. MBX-4291 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. MBX Biosciences Doses First Participant in Phase 1 Trial of MBX 4291 for the Treatment of Obesity - MBX Bio [investors.mbxbio.com]
- 19. MBX Biosciences Doses First Participant in Phase 1 Trial of MBX 4291 for the Treatment of Obesity - BioSpace [biospace.com]
- 20. MBX Biosciences Doses First Participant in Phase 1 Trial of MBX 4291 for the Treatment of Obesity [drug-dev.com]
- 21. seekingalpha.com [seekingalpha.com]
- 22. drugs.com [drugs.com]
- 23. goodrx.com [goodrx.com]
- 24. zepbound.lilly.com [zepbound.lilly.com]
- 25. Tirzepatide for overweight and obesity management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NHS England » Weight management injections [england.nhs.uk]
- 27. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Semaglutide - Wikipedia [en.wikipedia.org]
- 30. Semaglutide: Uses, Dosage, Side Effects, Brands - Drugs.com [drugs.com]
- 31. MBX Biosciences unveils new, long-acting antiobesity asset | BioWorld [bioworld.com]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for MBX-1162
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of MBX-1162, a novel bis-indole compound with broad-spectrum antibacterial activity. In the absence of a specific Material Safety Data Sheet (MSDS), this guide is based on established best practices for the safe handling of investigational new drugs and newly synthesized chemical entities in a laboratory environment. Adherence to these protocols is essential to ensure personnel safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against potential exposure. Since the specific toxicological properties of this compound are not widely documented, it must be handled as a substance of unknown toxicity.[1]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects against splashes and airborne particles.[2] |
| Hand Protection | Nitrile Gloves | Chemically resistant, disposable | Prevents skin contact. Inspect gloves before each use and wash hands thoroughly after removal.[3] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | N95 Respirator or higher (if aerosolization is possible) | NIOSH-approved | Recommended when handling powders or creating solutions where aerosols may be generated. Use within a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe management of investigational compounds. The following diagram outlines the key stages for handling this compound within a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Inspection : Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Inventory : Log the compound into your chemical inventory system, noting the date of receipt, quantity, and assigned storage location.
-
Storage : Store this compound in a secure, well-ventilated, and designated area, away from incompatible materials.[4] The storage container should be clearly labeled. Access should be restricted to authorized personnel.[1]
Handling and Preparation:
-
Controlled Area : All handling of this compound, especially of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment : Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing : Use a dedicated spatula and weighing paper. Tare the balance with the weighing paper before adding the compound.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Disposal Plan
Proper disposal of investigational drugs is crucial to prevent environmental contamination and ensure regulatory compliance.[5]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, labeled hazardous waste container. |
| Liquid Waste | Unused or waste solutions containing this compound should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Empty Containers | Empty vials that once contained this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[6] |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7] Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name of the contents.[6]
Disclaimer: This guidance is intended to supplement, not replace, your institution's established safety protocols. Always consult with your institution's EHS department for specific guidance and requirements.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. afd.calpoly.edu [afd.calpoly.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. uth.edu [uth.edu]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
